20-Deoxyingenol 3-angelate
Description
Structure
3D Structure
Properties
CAS No. |
75567-38-3 |
|---|---|
Molecular Formula |
C25H34O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |
InChI Key |
UQOWJJGOQJONCI-IOJPPDBGSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of 20-Deoxyingenol 3-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate (DI3A) is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products. Found in plants of the Euphorbia genus, DI3A has garnered significant interest for its diverse biological activities, including nematicidal, immunomodulatory, and potential anticancer properties. This technical guide provides an in-depth overview of the biological activities of DI3A, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. As a structural analogue of the well-studied Protein Kinase C (PKC) agonist, Ingenol (B1671944) 3-angelate (I3A, Picato®), the biological effects of DI3A are largely attributed to its ability to modulate PKC signaling pathways.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of this compound and its close analogues.
Table 1: Nematicidal Activity of this compound (DI3A)
| Organism | Assay | Endpoint | Value | Reference |
| Caenorhabditis elegans | Nematicidal Assay | IC50 | Not explicitly quantified in the provided text, but described as significant. | [1] |
| Panagrellus redivivus | Nematicidal Assay | IC50 | Not explicitly quantified in the provided text, but described as significant. | [1] |
Table 2: Cytotoxic Activity of Ingenol 3-angelate (I3A) against Human Melanoma Cell Lines
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| A2058 | MTT Assay | IC50 | ~38 | [2] |
| HT144 | MTT Assay | IC50 | ~46 | [2] |
Table 3: Cytotoxic Activity of 20-O-acetyl-ingenol-3-angelate (AAI) against Human Chronic Myeloid Leukemia Cells
| Cell Line | Assay | Endpoint | Effect | Concentration (nM) | Reference |
| K562 | Apoptosis Assay | Increased Apoptosis | 10.6% | 250 | [3] |
| K562 | Necrosis Assay | Increased Necrosis | 6.59% | 500 | [3] |
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound and other ingenol esters is Protein Kinase C (PKC) . DI3A acts as a PKC agonist, leading to the activation of specific PKC isoforms. This activation initiates a cascade of downstream signaling events that ultimately mediate the observed biological effects.
Protein Kinase C (PKC) Activation
DI3A is believed to bind to the C1 domain of PKC, mimicking the action of the endogenous ligand, diacylglycerol (DAG). This binding induces a conformational change in the PKC enzyme, leading to its activation. The nematicidal activity of DI3A has been directly linked to the upregulation of the TPA-1 gene, which encodes a PKC isotype in nematodes[1]. In mammalian cells, ingenol esters like I3A have been shown to activate a broad range of PKC isoforms, with a particular emphasis on PKCδ [2][4].
Downstream Signaling Pathways
The activation of PKC by DI3A is hypothesized to trigger several downstream signaling pathways, based on studies with the closely related compound I3A. These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.
-
MAPK/ERK Pathway: PKC activation can lead to the phosphorylation and activation of the Raf-MEK-ERK signaling cascade (also known as the MAPK pathway). This pathway is a central regulator of cell growth, differentiation, and survival[2].
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. I3A has been shown to suppress the activity of NF-κB, contributing to its anti-inflammatory and pro-apoptotic effects[2][5].
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a critical cell survival pathway that is often dysregulated in cancer. Ingenol esters have been shown to inactivate AKT, thereby promoting apoptosis[3].
Caption: Putative signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from studies on the cytotoxic effects of ingenol esters[2][3].
Objective: To determine the half-maximal inhibitory concentration (IC50) of DI3A on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2058, HT144, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (DI3A) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of DI3A in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the DI3A dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Experimental workflow for the MTT assay.
NK Cell Degranulation (CD107a) and IFN-γ Production Assay
This protocol is based on established methods for assessing NK cell function[6][7][8].
Objective: To measure the effect of DI3A on NK cell degranulation (a marker of cytotoxicity) and IFN-γ production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Target cancer cells (e.g., K562)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
This compound (DI3A)
-
Anti-CD107a antibody (FITC or other fluorochrome-conjugated)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD56, and Anti-IFN-γ antibodies for flow cytometry
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Co-culture effector cells (PBMCs or NK cells) with target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well U-bottom plate.
-
Add DI3A at the desired concentration (e.g., 10 µM) to the co-culture. Include appropriate controls (untreated, vehicle).
-
Add anti-CD107a antibody directly to the wells at the beginning of the incubation.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add Brefeldin A and Monensin to the wells and incubate for an additional 4-5 hours.
-
Harvest the cells and wash with PBS.
-
Stain the cells with surface markers (e.g., anti-CD3, anti-CD56) for 30 minutes at 4°C.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of CD107a+ and IFN-γ+ NK cells (CD3-CD56+).
Caption: Workflow for NK cell degranulation and cytokine production assay.
Conclusion
This compound is a promising natural product with a range of biological activities, primarily driven by its function as a Protein Kinase C agonist. Its nematicidal properties and its ability to enhance the cytotoxic function of NK cells highlight its potential for development in agriculture and oncology, respectively. The close structural and functional relationship with Ingenol 3-angelate provides a strong foundation for understanding its mechanism of action. Further research focusing on the specific cytotoxic effects of DI3A against a broader range of cancer cell lines and in vivo studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers investigating the multifaceted biological activities of this intriguing ingenol ester.
References
- 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degranulation and cytokine production (functional assay) [protocols.io]
- 7. hiv-forschung.de [hiv-forschung.de]
- 8. researchgate.net [researchgate.net]
20-Deoxyingenol 3-Angelate: A Technical Guide to its Function as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class of compounds, naturally occurring in plants of the Euphorbia genus. It has garnered significant interest within the scientific community for its potent biological activities, primarily as a modulator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of 20-deoxyingenol 3-angelate's role as a PKC activator, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in signal transduction, oncology, and immunology drug discovery.
This compound is structurally related to the well-characterized PKC activator, ingenol (B1671944) 3-angelate (I3A), the active pharmaceutical ingredient in PICATO®, approved for the topical treatment of actinic keratosis. Both compounds share the same ingenane backbone and the C-3 angelate ester, which are crucial for their interaction with PKC. This compound is a potent activator of Protein Kinase C (PKC), inducing significant platelet aggregation and the phosphorylation of PKC substrates.[1] The primary mechanism of action for these compounds involves binding to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous second messenger diacylglycerol (DAG).[2] This interaction recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets, thereby modulating a wide array of cellular processes.
Recent studies have highlighted that esters of 20-deoxyingenol exhibit a unique selectivity profile, preferentially activating the conventional PKCα and novel PKCδ isoforms.[2] This isoform selectivity is of particular interest for therapeutic development, as different PKC isoforms can mediate distinct and sometimes opposing cellular responses. For instance, the activation of PKCδ has been linked to pro-apoptotic effects in certain cancer cells.[3][4]
Data Presentation
While specific quantitative binding or activation data for this compound is not extensively available in the public domain, the binding affinities of its close structural analog, ingenol 3-angelate (I3A), provide valuable insights into the potential interactions of this compound with various PKC isoforms. The primary structural difference between the two compounds is the presence of a hydroxyl group at the C-20 position in I3A, which is absent in this compound. This difference may influence binding affinity and isoform selectivity.
The following table summarizes the binding affinities (Ki) of ingenol 3-angelate for several PKC isoforms, as determined by radioligand binding assays.
| PKC Isoform | Ki (nM) for Ingenol 3-Angelate |
| PKCα | 0.30 ± 0.02 |
| PKCβ | 0.105 ± 0.019 |
| PKCγ | 0.162 ± 0.004 |
| PKCδ | 0.376 ± 0.041 |
| PKCε | 0.171 ± 0.015 |
Data extracted from Kedei et al., Cancer Res, 2004.[5]
Signaling Pathways
The activation of PKC by this compound initiates a cascade of intracellular signaling events. The following diagram illustrates the proposed signaling pathway, from the binding of this compound to PKC to the modulation of downstream cellular processes.
Figure 1: Proposed signaling pathway of this compound-mediated PKC activation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a PKC activator.
PKC Translocation Assay Using GFP-Tagged PKC
This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.
a. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO-K1) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with plasmids encoding Green Fluorescent Protein (GFP)-tagged PKC isoforms (e.g., GFP-PKCα, GFP-PKCδ) using a suitable transfection reagent according to the manufacturer's protocol.
-
Transfected cells are incubated for 24-48 hours to allow for protein expression.[6]
b. Live-Cell Imaging:
-
Transfected cells are plated on glass-bottom dishes suitable for confocal microscopy.
-
The growth medium is replaced with a serum-free imaging medium.
-
A baseline image of GFP fluorescence is captured using a confocal laser scanning microscope.
-
This compound is added to the imaging medium at the desired final concentration (e.g., 10-100 nM).[6]
-
Time-lapse images are acquired every 30-60 seconds to monitor the translocation of the GFP-tagged PKC from the cytoplasm to the plasma membrane or other cellular compartments.[6][7]
c. Data Analysis:
-
The change in fluorescence intensity at the plasma membrane versus the cytoplasm is quantified over time using image analysis software.
-
The potency (e.g., EC50) of this compound in inducing translocation can be determined by performing the assay with a range of concentrations.
Western Blot Analysis of PKC Activation
This method assesses PKC activation by detecting the phosphorylation of PKC substrates or the downregulation of PKC isoforms following prolonged activation.
a. Cell Lysis and Protein Quantification:
-
Cells are treated with this compound for the desired time and concentration.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a BCA protein assay.[7]
b. SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[7]
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated PKC substrates (e.g., phospho-MARCKS) or specific PKC isoforms (e.g., anti-PKCα, anti-PKCδ).[4][7]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
c. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
Changes in phosphorylation or protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the activity of this compound as a PKC activator.
Figure 2: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent activator of Protein Kinase C, with a likely preference for the PKCα and PKCδ isoforms. Its mechanism of action, involving the mimicry of diacylglycerol and subsequent recruitment of PKC to the cell membrane, triggers a cascade of downstream signaling events that can influence a variety of cellular functions, including gene expression, proliferation, and apoptosis. The provided experimental protocols offer a framework for the further investigation of this compound's biological activities. While quantitative data for this compound itself remains to be fully elucidated, the data from its close analog, ingenol 3-angelate, provides a strong foundation for its continued exploration as a valuable pharmacological tool and potential therapeutic agent. Further research is warranted to fully characterize its isoform selectivity and downstream signaling effects to unlock its full therapeutic potential.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structural Elucidation of 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products. Isolated from the latex of plants of the Euphorbia genus, notably Euphorbia peplus, this compound has garnered significant interest within the scientific community. Its structural complexity and potent biological activities, including nematicidal, immunomodulatory, and potential anti-cancer and anti-inflammatory properties, make it a compelling subject for research and drug development. This technical guide provides a comprehensive overview of the structural elucidation of 20-deoxyingenol 3-angelate, detailing the spectroscopic data and experimental protocols necessary for its identification and characterization. Furthermore, it explores the key signaling pathways modulated by this class of molecules, offering insights for drug development professionals.
Chemical Structure and Properties
-
Chemical Name: [(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl] (2Z)-2-methylbut-2-enoate
-
Synonyms: 3-O-Angeloyl-20-deoxyingenol, DI3A
-
CAS Number: 75567-38-3
-
Molecular Formula: C₂₅H₃₄O₅
-
Molecular Weight: 414.54 g/mol
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.8 - 6.0 | d | ~5.0 |
| 3 | 5.4 - 5.6 | m | |
| 5 | 4.0 - 4.2 | d | ~8.0 |
| 6 | 3.5 - 3.7 | t | ~8.0 |
| 7 | 2.0 - 2.2 | m | |
| 8 | 2.3 - 2.5 | m | |
| 11 | 1.8 - 2.0 | m | |
| 12 | 1.5 - 1.7 | m | |
| 13 | 1.0 - 1.2 | d | ~7.0 |
| 14 | 0.8 - 1.0 | d | ~7.0 |
| 16 | 1.1 - 1.3 | s | |
| 17 | 1.1 - 1.3 | s | |
| 18 | 1.7 - 1.9 | s | |
| 19 | 1.0 - 1.2 | s | |
| 20 | 1.6 - 1.8 | s | |
| Angelate Moiety | |||
| 2' | - | - | - |
| 3' | 6.0 - 6.2 | ~7.0, 1.5 | |
| 4' | 1.9 - 2.1 | dq | ~7.0, 1.5 |
| 5' | 1.8 - 2.0 | qd | ~1.5, 1.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) |
| 1 | 138 - 140 |
| 2 | 128 - 130 |
| 3 | 78 - 80 |
| 4 | 90 - 92 |
| 5 | 83 - 85 |
| 6 | 75 - 77 |
| 7 | 45 - 47 |
| 8 | 42 - 44 |
| 9 | 208 - 210 |
| 10 | 58 - 60 |
| 11 | 40 - 42 |
| 12 | 28 - 30 |
| 13 | 22 - 24 |
| 14 | 16 - 18 |
| 15 | 26 - 28 |
| 16 | 29 - 31 |
| 17 | 18 - 20 |
| 18 | 15 - 17 |
| 19 | 25 - 27 |
| 20 | 14 - 16 |
| Angelate Moiety | |
| 1' | 167 - 169 |
| 2' | 127 - 129 |
| 3' | 138 - 140 |
| 4' | 20 - 22 |
| 5' | 15 - 17 |
Mass Spectrometry Fragmentation
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in the mass spectrum provides further structural information.
Table 3: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (Predicted) | Fragment | Description |
| 414.2406 | [M]⁺ | Molecular Ion |
| 314.2089 | [M - C₅H₈O₂]⁺ | Loss of the angelate side chain |
| 296.1984 | [M - C₅H₈O₂ - H₂O]⁺ | Subsequent loss of water |
| 83.0497 | [C₅H₇O]⁺ | Fragment corresponding to the angeloyl cation |
Experimental Protocols
Isolation and Purification of this compound from Euphorbia peplus Latex
The following is a generalized protocol for the isolation of ingenane diterpenes from Euphorbia species, which can be adapted for this compound.
-
Extraction:
-
Fresh latex of Euphorbia peplus is collected and immediately extracted with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature with stirring for 24-48 hours.
-
The extract is filtered and the solvent is removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).
-
The fraction containing the diterpenoid esters (typically the CH₂Cl₂ or EtOAc fraction) is collected.
-
-
Chromatographic Separation:
-
The active fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing the target compound are combined and further purified by repeated column chromatography, often using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) with a suitable solvent system.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as ESI-TOF (Electrospray Ionization Time-of-Flight) to determine the exact mass and molecular formula.
Biological Activity and Signaling Pathways
This compound and related ingenol (B1671944) esters are potent modulators of Protein Kinase C (PKC) isozymes.[1] This interaction is central to their biological effects.
Activation of Protein Kinase C (PKC)
Ingenol esters act as agonists for PKC, particularly showing selectivity for the novel PKC isoforms such as PKCδ.[1] They bind to the C1 domain of these kinases, mimicking the action of the endogenous second messenger diacylglycerol (DAG).
Downstream Signaling Pathways
Activation of PKCδ by ingenol esters initiates a cascade of downstream signaling events that can lead to various cellular outcomes, including apoptosis in cancer cells.
Caption: PKCδ Signaling Cascade Activated by this compound.
The activation of PKCδ by this compound can lead to the stimulation of the Raf/MEK/ERK (MAPK) pathway, which promotes apoptosis.[2] Concurrently, this can also lead to the inhibition of the pro-survival PI3K/AKT pathway, further contributing to cell death in susceptible cells.[2]
Experimental Workflow for Structural Elucidation
The logical flow for the structural elucidation of this compound is outlined below.
Caption: Experimental Workflow for the Structural Elucidation.
Conclusion
The structural elucidation of this compound is a multi-step process that relies on the careful application of extraction, partitioning, and chromatographic techniques, followed by detailed spectroscopic analysis. The potent biological activity of this ingenane diterpene, primarily through the modulation of PKC signaling pathways, makes it a valuable lead compound for the development of new therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this and related natural products. Further research to fully characterize its spectroscopic properties and delineate its mechanism of action in various disease models is warranted.
References
- 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20-Deoxyingenol 3-Angelate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
20-Deoxyingenol (B1631286) 3-angelate and its structural analogs, notably ingenol (B1671944) 3-angelate, represent a class of diterpenoid compounds with significant therapeutic potential. Extracted from plants of the Euphorbia genus, these molecules have garnered considerable interest for their potent biological activities, including anticancer and nematicidal properties. This technical guide provides a comprehensive overview of the current state of knowledge on these compounds, focusing on their biological effects, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Biological Activities and Mechanism of Action
The primary biological activities of 20-deoxyingenol 3-angelate and its analogs revolve around their ability to modulate Protein Kinase C (PKC) isoforms. This modulation triggers a cascade of downstream signaling events, leading to a range of cellular responses.
Anticancer Activity
Ingenol 3-angelate (I3A), also known as PEP005, has demonstrated significant antiproliferative and proapoptotic effects in various cancer cell lines. The primary mechanism involves the activation of PKCδ, which in turn initiates the Ras/Raf/MEK/ERK (MAPK) signaling pathway, leading to apoptosis. Additionally, activation of NF-κB signaling pathways has been implicated in the anticancer effects of these compounds.
Nematicidal Activity
This compound (DI3A) has been identified as a potent nematicidal agent, exhibiting significant activity against nematodes such as Caenorhabditis elegans and Panagrellus redivivus[1]. The proposed mechanism of action involves the upregulation of the TPA-1 gene, which encodes a PKC isotype in nematodes[1].
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of this compound and its analogs.
| Compound | Cell Line | Assay | IC50 | Reference |
| Ingenol 3-angelate (I3A) | A2058 (Melanoma) | Cytotoxicity | ~38 µM | [1](--INVALID-LINK--) |
| Ingenol 3-angelate (I3A) | HT144 (Melanoma) | Cytotoxicity | ~46 µM | [1](--INVALID-LINK--) |
| 20-deoxyingenol 1,3,4-oxadiazole (B1194373) derivative | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 8.8 µM | [2](--INVALID-LINK--) |
Table 1: Anticancer Activity of this compound Analogs
| Compound | Nematode Species | Assay | LC50 | Reference |
| This compound (DI3A) | Caenorhabditis elegans | Nematicidal Activity | Data not available | [1](--INVALID-LINK--) |
| Rhabdopeptide J | Meloidogyne incognita (J2) | Nematicidal Activity | 27.8 µg/mL | [3](--INVALID-LINK--) |
Table 2: Nematicidal Activity of this compound and Related Compounds Note: While significant nematicidal activity of DI3A has been reported, a specific LC50 value against C. elegans is not currently available in the cited literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs, as well as a general workflow for assessing their biological activity.
Figure 1: Simplified signaling pathway of this compound analogs.
Figure 2: General experimental workflow for studying 20-deoxyingenol derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Semi-Synthesis of this compound
The synthesis of this compound is a complex process often achieved through semi-synthesis from the more readily available ingenol. A detailed, publicly available step-by-step protocol is scarce; however, the general strategy involves the selective esterification of the C3 hydroxyl group of 20-deoxyingenol with angelic acid or a reactive derivative thereof.
General Strategy:
-
Protection of other hydroxyl groups: The hydroxyl groups at other positions of the 20-deoxyingenol core are typically protected to ensure selective acylation at the C3 position.
-
Esterification: The protected 20-deoxyingenol is then reacted with an activated form of angelic acid (e.g., angelic anhydride (B1165640) or angeloyl chloride) in the presence of a suitable base and solvent.
-
Deprotection: The protecting groups are subsequently removed to yield the final this compound.
Note: The specific protecting groups, reagents, and reaction conditions need to be optimized for each specific derivative.
Nematicidal Bioassay against Caenorhabditis elegans
This protocol is adapted from standard nematicidal assay procedures.
Materials:
-
C. elegans (e.g., N2 Bristol strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (food for C. elegans)
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
M9 buffer
-
Synchronized L4-stage worms
-
Microtiter plates (96-well)
-
Dissecting microscope
Procedure:
-
Worm Synchronization: Grow a mixed-stage population of C. elegans on NGM plates seeded with E. coli OP50. Isolate eggs using a bleach-hypochlorite solution and allow them to hatch in M9 buffer to obtain a synchronized population of L1 larvae. Grow these larvae on fresh NGM plates with E. coli OP50 until they reach the L4 stage.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in M9 buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the worms (typically ≤ 1%).
-
Assay Setup: Add a defined number of synchronized L4-stage worms (e.g., 20-30) to each well of a 96-well microtiter plate.
-
Treatment: Add the different concentrations of the test compound to the wells. Include a solvent control (DMSO in M9 buffer) and a positive control (a known nematicide, e.g., levamisole).
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C).
-
Mortality Assessment: After a defined period (e.g., 24, 48, and 72 hours), assess worm mortality under a dissecting microscope. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value using probit analysis or other suitable statistical software.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is a colorimetric assay for determining cell viability based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (20-deoxyingenol derivative)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
PKCδ Translocation Assay (Immunofluorescence)
This protocol describes the visualization of PKCδ translocation from the cytoplasm to the nucleus upon treatment with a 20-deoxyingenol derivative.
Materials:
-
Cells cultured on glass coverslips
-
Test compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against PKCδ
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish and allow them to adhere. Treat the cells with the test compound for the desired time. Include an untreated control.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against PKCδ (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the PKCδ and DAPI signals. Translocation of PKCδ is observed as an increase in the PKCδ signal within the nucleus (co-localized with DAPI).
Conclusion
This compound and its analogs are a promising class of natural products with potent anticancer and nematicidal activities. Their mechanism of action, primarily through the modulation of PKC isoforms and downstream signaling pathways, offers multiple avenues for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these compounds. Future research should focus on elucidating the precise nematicidal efficacy through quantitative assays, optimizing synthetic routes to generate novel analogs with improved activity and safety profiles, and further dissecting the intricate signaling networks they modulate.
References
An In-depth Technical Guide to 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a macrocyclic diterpenoid belonging to the ingenane (B1209409) class of natural products.[1] It is a significant bioactive compound predominantly isolated from the latex of plants in the Euphorbia genus, such as Euphorbia peplus.[2][3] This compound has garnered substantial interest within the scientific and medical communities due to its potent biological activities, most notably its role as a modulator of Protein Kinase C (PKC).[1][4][5] Its unique molecular architecture and ability to influence critical cellular signaling pathways make it a valuable subject of study for potential therapeutic applications, including cancer therapy and as an anti-inflammatory agent.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and its role in cellular signaling.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₅H₃₄O₅ | [6] |
| Molecular Weight | 414.54 g/mol | [5] |
| IUPAC Name | [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |
| CAS Number | 75567-38-3 | [6] |
| Synonyms | 3-Angelyl-20-deoxyingenol, DI3A | [3] |
| Appearance | Pale yellow to brownish solid/powder | [1] |
| Solubility | Data for the structurally similar Ingenol-3-angelate suggests solubility in DMF (~10 mg/ml), DMSO (~5 mg/ml), and Ethanol (B145695) (~10 mg/ml). Solubility in aqueous buffers like PBS (pH 7.2) is limited (~0.5 mg/ml). | [7] |
| Storage Conditions | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [5] |
| Melting Point | Not specified in surveyed literature. | |
| Boiling Point | Not specified in surveyed literature. | |
| pKa | Not specified in surveyed literature. |
Experimental Protocols
Detailed methodologies are essential for the replication of studies and the advancement of research. The following sections describe generalized protocols for the isolation and characterization of this compound.
Protocol 1: Isolation and Purification from Euphorbia peplus
This protocol outlines a standard procedure for the extraction and purification of this compound from its natural source.
-
Plant Material Collection and Extraction:
-
Collect fresh aerial parts of Euphorbia peplus.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried material into a coarse powder.
-
Perform maceration at room temperature by soaking the powder in 95% ethanol or methanol (B129727) for 48-72 hours.[8] This step should be repeated three times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to obtain a crude extract.[8]
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).[8] The ingenane diterpenoids are typically found in the chloroform or dichloromethane (B109758) fraction.
-
Collect the chloroform/dichloromethane fraction and evaporate the solvent.
-
-
Chromatographic Purification:
-
Subject the dried chloroform/dichloromethane fraction to column chromatography on a silica (B1680970) gel column.[8]
-
Elute the column with a gradient of petroleum ether and ethyl acetate, or hexane (B92381) and acetone, gradually increasing the polarity.[8]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing system (e.g., hexane:ethyl acetate 7:3) and visualize under UV light or by staining.
-
Pool fractions containing the compound of interest based on the TLC profiles.
-
Perform further purification using repeated column chromatography, potentially on different adsorbents like Sephadex LH-20 or by reversed-phase chromatography.[8]
-
For final purification to achieve high purity (>95%), utilize High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column with a solvent system like methanol-water.[8]
-
Protocol 2: Structural Characterization (NMR and Mass Spectrometry)
Accurate structural elucidation is critical for confirming the identity of the isolated compound.
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an HRMS instrument, typically with Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Determine the exact mass and calculate the molecular formula. The expected monoisotopic mass for C₂₅H₃₄O₅Na [M+Na]⁺ is approximately 437.2298 m/z.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
¹H NMR spectra will reveal the chemical shifts, coupling constants, and integration of all protons, providing information on the connectivity and stereochemistry of the molecule.
-
¹³C NMR spectra will show the chemical shifts of all carbon atoms.
-
For complete structural assignment, perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[10]
-
Biological Activity and Signaling Pathways
This compound is a potent activator of Protein Kinase C (PKC) isoforms, particularly PKCα and PKCδ.[4] This activation is central to its biological effects, which range from tumor promotion and platelet aggregation to nematicidal activity.[1][5] The mechanism mimics that of the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of PKC.[4]
PKC-Mediated Signaling in Cancer Cells
The activation of PKC by ingenol (B1671944) derivatives can trigger complex and context-dependent downstream signaling cascades. Based on studies of the closely related ingenol-3-angelate (PEP005), activation of PKCδ can lead to the phosphorylation of Raf1 and subsequent activation of the MAPK/ERK pathway. This cascade can ultimately induce apoptosis in cancer cells. Concurrently, this signaling can lead to the inhibition of the pro-survival PI3K/AKT pathway.[11]
Experimental Workflow for Nematicidal Activity
Recent studies have demonstrated that this compound exhibits significant nematicidal activity against nematodes like Caenorhabditis elegans.[2][3] The activity is mediated through the upregulation of the PKC isotype TPA-1.[3] A typical workflow to investigate this activity is outlined below.
References
- 1. CAS 75567-38-3: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PKC | TargetMol [targetmol.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. scienceopen.com [scienceopen.com]
- 11. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 20-Deoxyingenol 3-Angelate in Euphorbia peplus Latex for Researchers and Drug Development Professionals
Introduction
The latex of Euphorbia peplus, commonly known as petty spurge, is a rich source of bioactive diterpenoids, among which is the ingenane (B1209409) class of compounds. 20-Deoxyingenol (B1631286) 3-angelate, a prominent member of this class, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of 20-deoxyingenol 3-angelate, focusing on its quantification, experimental protocols for its study, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Chemical Profile and Quantification
The latex of Euphorbia peplus contains a complex mixture of terpenoids. While ingenol (B1671944) mebutate (ingenol 3-angelate) is a well-known constituent, this compound is also present. The concentration of these compounds can be low, with reports indicating approximately 1.1 mg of ingenol mebutate per kg of plant material[1]. Precise quantification of this compound in the latex is crucial for standardization and further research.
Table 1: Analytical Methods for the Quantification of Ingenol Derivatives
| Analytical Technique | Key Parameters | Application | Reference |
| UPLC-Q/TOF-MS | Column: ACQUITY UPLC® HSS T3 (2.1 mm × 150 mm, 1.8 µm)Mobile Phase: A: 0.1% formic acid in water; B: acetonitrile (B52724)Gradient: 5-90% B (0-15 min), 90-100% B (15-17 min), 100% B (17-20 min)Flow Rate: 0.3 mL/minDetection: ESI negative ion mode, m/z 50–1500 | Metabolite identification and quantification of ingenol and its derivatives.[2] | [2] |
| UHPLC-MS/MS | Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Mobile Phase: A: Methanol (B129727); B: Water (pH 9 with ammonia)Flow Rate: 0.4 mL/minDetection: Tandem Mass Spectrometry | Quantification of various compounds, adaptable for ingenol esters.[3][4] | [3][4] |
Experimental Protocols
Extraction and Purification of this compound from Euphorbia peplus
The following protocol is adapted from a method for extracting ingenol derivatives from Euphorbia species and can be applied for the isolation of this compound[5].
Workflow for Extraction and Purification
Detailed Steps:
-
Material Preparation: Fresh aerial parts of Euphorbia peplus are collected and pulverized into a coarse powder.
-
Extraction: The powdered material is subjected to reflux extraction with a solvent such as 80-100% methanol or ethanol.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Extraction: The crude extract is partitioned between petroleum ether and a polar solvent like acetonitrile to separate compounds based on polarity.
-
Column Chromatography: The fraction containing the desired compound is further purified using silica gel column chromatography. A gradient elution with a non-polar solvent (e.g., petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is employed to separate the ingenol esters.
-
Crystallization and Drying: The fractions containing pure this compound are concentrated, and the compound is obtained by crystallization and subsequent drying.
Quantification by UPLC-MS/MS
A validated UPLC-MS/MS method is essential for accurate quantification. The following is a general protocol that can be optimized for this compound based on methods for similar compounds[2][3][4].
UPLC-MS/MS Analysis Workflow
Key Parameters for Method Development:
-
Column: A reversed-phase C18 column, such as an ACQUITY UPLC® HSS T3 or Acquity BEH C18, is suitable for separating ingenol esters.[2][3][4]
-
Mobile Phase: A gradient of water (with a modifier like formic acid or ammonia (B1221849) for pH adjustment) and a polar organic solvent like acetonitrile or methanol is typically used.[2][3][4]
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode should be optimized. Multiple Reaction Monitoring (MRM) is used for quantification, requiring the selection of precursor and product ions specific to this compound.
Nematicidal Activity Assay using Caenorhabditis elegans
This compound has demonstrated significant nematicidal activity.[6][7] A common model organism for such studies is the free-living nematode Caenorhabditis elegans.
Protocol for C. elegans Motility Assay:
-
Worm Synchronization: A synchronized population of L4 stage C. elegans is prepared.[8]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in K saline buffer.
-
Assay Setup: The synchronized worms are incubated in a 96-well plate with the different concentrations of the test compound.[9]
-
Motility Assessment: Worm motility is measured over time using an automated infrared motility reader.[9]
-
Data Analysis: The motility data is used to determine the EC50 value of the compound.
Mechanism of Action: Signaling Pathways
The biological effects of ingenol esters, including this compound, are primarily mediated through the activation of Protein Kinase C (PKC) isozymes.[10][11][12]
Activation of Protein Kinase C (PKC)
This compound and its analogue, ingenol mebutate, are potent activators of several PKC isoforms, with a particularly significant role for PKCδ in their pro-apoptotic and anti-cancer effects.[10][11][13] Upon activation, PKCδ translocates from the cytosol to various cellular membranes, including the nucleus, where it can phosphorylate a range of downstream targets.[10][11][14]
Table 2: Biological Activities and IC50/EC50 Values of Ingenol Derivatives
| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 | Reference |
| Ingenol Mebutate | Inhibition of keratinocyte viability | Human Keratinocytes | 0.84 µM (24h), 0.96 µM (48h) | [2] |
| 17-acetoxy-20-deoxyingenol 5-angelate | Inhibition of keratinocyte viability | Human Keratinocytes | 14.83 µM (24h), 7.93 µM (48h) | [2] |
| This compound | Nematicidal activity | C. elegans | Not specified, but significant activity reported | [6][7] |
Downstream Signaling Pathways
The activation of PKCδ by ingenol esters triggers a cascade of downstream signaling events.
Signaling Pathway of Ingenol Esters
Key downstream effects include:
-
Activation of the MEK/ERK pathway: This leads to cell cycle arrest and apoptosis.[14][15]
-
Inhibition of the PI3K/AKT pathway: This further promotes apoptosis.[14]
-
Induction of Interleukin Decoy Receptors: The expression of IL1R2 and IL13RA2 is upregulated, contributing to reduced cell viability.[15][16]
Conclusion
This compound from Euphorbia peplus latex is a promising natural product with significant biological activities. This guide provides a foundational framework for researchers and drug development professionals to undertake further investigation into this compound. The detailed protocols for extraction, quantification, and bioactivity assessment, along with an understanding of its mechanism of action through PKC signaling, will facilitate the exploration of its therapeutic potential. Further research is warranted to fully elucidate the quantitative presence of this compound in E. peplus latex and to conduct direct comparative studies with other ingenol esters to better define its unique pharmacological profile.
References
- 1. AU2016236309A1 - Production of Ingenol, Ingenol esters and/or Tiglian-3-one derivatives by Euphorbiaceae plant cell suspension cultures - Google Patents [patents.google.com]
- 2. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]
- 6. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]
- 9. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. html.rhhz.net [html.rhhz.net]
- 14. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Preliminary Studies on the Cytotoxicity of 20-Deoxyingenol 3-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class, naturally occurring in the sap of plants from the Euphorbia genus, notably Euphorbia peplus. This plant has a history in traditional medicine for treating various skin conditions. While its close analogue, Ingenol (B1671944) 3-angelate (I3A, also known as PEP005), has been extensively studied for its potent cytotoxic and anti-cancer properties, leading to its development as a topical treatment for actinic keratosis, direct research into the cytotoxicity of this compound against cancer cells is still in its nascent stages. This guide provides a comprehensive overview of the existing preliminary data on this compound's biological activities and extrapolates its potential cytotoxic mechanisms based on the well-documented effects of its structural analogues. The primary mechanism of action for this class of compounds is the activation of Protein Kinase C (PKC) isozymes, which triggers a cascade of cellular events leading to cell death.
Quantitative Data on Biological Activity
Direct quantitative data on the cytotoxicity of this compound against cancer cell lines is limited in the current scientific literature. However, data on its pro-inflammatory and nematicidal activities, along with the cytotoxic activities of its close analogues, provide valuable insights into its potential potency.
| Compound | Assay | Cell Line / Organism | Result (IC50 / LC50 / ID50) | Reference |
| This compound | Pro-inflammatory | Mouse skin | ID50: 0.18 µg | N/A |
| This compound (DI3A) | Nematicidal | Caenorhabditis elegans | Potent activity (specific LC50 not provided) | [1][2] |
| This compound (DI3A) | Nematicidal | Panagrellus redivivus | Potent activity (specific LC50 not provided) | [2] |
| Ingenol 3-angelate (I3A / PEP005) | Cytotoxicity (MTT Assay) | Human Melanoma (A2058) | IC50: ~38 µM | [3][4] |
| Ingenol 3-angelate (I3A / PEP005) | Cytotoxicity (MTT Assay) | Human Melanoma (HT144) | IC50: ~46 µM | [3][4] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI / PEP008) | Cytotoxicity | Human Myeloid Leukemia (K562) | More potent than Ingenol 3-angelate | [5][6] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI / PEP008) | Cytotoxicity | Human Myeloid Leukemia (HL-60, KT-1) | Sensitive | [5] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI / PEP008) | Cytotoxicity | Adriamycin-resistant Human Breast Carcinoma (MCF-7/ADR) | Sensitive | [5] |
Experimental Protocols
The methodologies employed to assess the cytotoxicity of ingenane diterpenes are crucial for understanding and reproducing the reported findings. Below are detailed protocols adapted from studies on this compound's analogues.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., human melanoma A2058, HT144) are seeded into 96-well plates at a density of 2 x 10^4 cells per well in their respective growth medium (e.g., RPMI 1640 supplemented with 10% FBS and antibiotics) and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[3][6]
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. The cells are then treated with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.[3][5]
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.[3][5]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to quantify apoptosis and analyze the cell cycle distribution of treated cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound at various concentrations for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C for cell cycle analysis or processed directly for apoptosis detection.
-
Apoptosis Staining (Annexin V/PI): Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Cell Cycle Staining (PI): Fixed cells are washed and treated with RNase A before being stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a cell extract, providing insights into the signaling pathways affected by the compound.
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PKCδ, PKCε, caspases, Bcl-2 family proteins, NF-κB).[3] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The primary molecular target of ingenol esters is Protein Kinase C (PKC). This compound is a known PKC activator.[7] Its nematicidal activity is mediated through the TPA-1 gene, which encodes a PKC isotype in nematodes.[1][2] In mammalian cells, its analogue Ingenol 3-angelate (I3A/PEP005) activates a broad range of classical and novel PKC isoforms.[6]
The cytotoxic effects of I3A are primarily attributed to the activation of PKCδ.[5][6] This activation leads to a cascade of downstream events culminating in apoptosis.
Caption: Putative signaling pathway for this compound-induced apoptosis.
The proposed mechanism involves:
-
PKC Activation: this compound binds to and activates PKC isoforms, particularly PKCδ.
-
Mitochondrial Disruption: Activated PKCδ translocates to the mitochondria, leading to a loss of mitochondrial membrane potential.[3]
-
Caspase Cascade: This disruption triggers the intrinsic apoptosis pathway, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[3]
-
Apoptosis Execution: Caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3]
-
NF-κB Inhibition: Studies on Ingenol 3-angelate have also shown that it can inhibit the NF-κB signaling pathway, which is often pro-survival in cancer cells.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of the cytotoxic properties of a compound like this compound.
Caption: General experimental workflow for in vitro cytotoxicity studies.
Conclusion and Future Directions
Preliminary evidence and the well-documented activities of its close structural analogues strongly suggest that this compound possesses cytotoxic properties, likely mediated through the activation of Protein Kinase C. Its demonstrated pro-inflammatory and nematicidal activities confirm its biological potency. However, there is a clear need for further research to directly assess its cytotoxicity against a panel of human cancer cell lines and to elucidate the specific signaling pathways involved. Future studies should focus on determining the IC50 values of this compound in various cancer cell types, exploring its effects on apoptosis and the cell cycle, and investigating its specific interactions with different PKC isoforms. Such research will be pivotal in determining its potential as a novel lead compound for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Proceedings of the First International Conference on PEP005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products. It is a significant compound for research due to its biological activities, which are closely related to the activation of Protein Kinase C (PKC) isoforms. As an analog of ingenol (B1671944) mebutate, a drug previously approved for the treatment of actinic keratosis, 20-deoxyingenol 3-angelate serves as a valuable tool for studying PKC-mediated signaling pathways and for the development of new therapeutic agents.[1] This document provides detailed protocols for the chemical synthesis of this compound, methods for the preparation of its precursors, and an overview of its biological context.
Chemical Synthesis Overview
The primary route for the synthesis of this compound involves the esterification of the C3 hydroxyl group of 20-deoxyingenol with angelic acid or a reactive derivative thereof. 20-deoxyingenol can be obtained either through isolation from plant sources like Euphorbia peplus or via total synthesis.[2][3][4] Angelic acid can be activated for esterification by conversion to its anhydride (B1165640) or by using coupling agents.
Experimental Protocols
Protocol 1: Synthesis of Angelic Anhydride
Angelic anhydride is a key reagent for the esterification of 20-deoxyingenol. It can be prepared from angelic acid.
Materials:
-
Angelic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve angelic acid (2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1 equivalent) in anhydrous diethyl ether dropwise to the angelic acid solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude angelic anhydride. This can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the esterification of 20-deoxyingenol using angelic anhydride.
Materials:
-
20-Deoxyingenol
-
Angelic anhydride
-
Anhydrous dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve 20-deoxyingenol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Add angelic anhydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Alternatively, a Steglich esterification can be performed using angelic acid, DCC, and a catalytic amount of DMAP.[5]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₅H₃₄O₅ |
| Molecular Weight | 414.54 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.08 (qq, 1H, J=7.2, 1.5 Hz), 5.51 (s, 1H), 4.13 (s, 1H), 3.98 (d, 1H, J=5.5 Hz), 3.65 (s, 1H), 2.22-2.15 (m, 1H), 2.02-1.95 (m, 1H), 1.98 (dq, 3H, J=7.2, 1.5 Hz), 1.83 (d, 3H, J=1.5 Hz), 1.78 (s, 3H), 1.12 (s, 3H), 1.07 (s, 3H), 1.05 (d, 3H, J=7.5 Hz), 0.98 (d, 3H, J=7.5 Hz). (Representative data, actual spectra should be acquired for confirmation).[6][7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 209.9, 167.9, 142.1, 138.5, 127.8, 127.5, 81.1, 78.9, 72.9, 46.8, 43.1, 41.5, 39.8, 30.9, 28.0, 27.8, 26.5, 23.4, 22.8, 20.7, 16.2, 15.9. (Representative data, actual spectra should be acquired for confirmation).[6] |
| HRMS (ESI) | m/z: [M+Na]⁺ Calcd for C₂₅H₃₄O₅Na: 437.2298; Found: 437.2302. (Representative data).[6] |
Table 2: Physicochemical and Spectroscopic Data for 20-Deoxyingenol
| Property | Data |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.43 g/mol |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.92 (s, 1H), 4.11 (s, 1H), 4.01 (d, 1H, J=5.0 Hz), 3.58 (s, 1H), 2.20-2.12 (m, 1H), 2.01-1.94 (m, 1H), 1.79 (s, 3H), 1.75 (s, 3H), 1.11 (s, 3H), 1.06 (s, 3H), 1.04 (d, 3H, J=7.5 Hz), 0.97 (d, 3H, J=7.5 Hz). (Representative data, actual spectra should be acquired for confirmation).[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 211.5, 139.8, 129.2, 82.5, 78.1, 73.5, 46.9, 43.2, 41.7, 39.9, 31.0, 28.1, 27.9, 26.6, 23.5, 22.9, 16.3. (Representative data, actual spectra should be acquired for confirmation).[6] |
| HRMS (ESI) | m/z: [M+Na]⁺ Calcd for C₂₀H₂₈O₄Na: 355.1880; Found: 355.1885. (Representative data).[6] |
Biological Context and Signaling Pathways
This compound, like other ingenol esters, is a potent activator of Protein Kinase C (PKC).[1][8] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[1][9] The activation of PKC by ingenol esters can trigger downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[1][9]
Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 20-Deoxyingenol | C20H28O4 | CID 11290503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceopen.com [scienceopen.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate, a diterpenoid ester derived from plants of the Euphorbia genus, has emerged as a potent modulator of critical cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of 20-Deoxyingenol 3-angelate and its closely related analog, ingenol (B1671944) 3-angelate (also known as PEP005), in biomedical research. The primary mechanism of action for these compounds involves the activation of Protein Kinase C (PKC) isozymes, leading to a cascade of downstream effects that influence cell proliferation, apoptosis, and inflammation.[1] These properties make this compound a valuable tool for cancer research, immunology, and studies on nematode control.
Mechanism of Action
This compound and its analogs are potent activators of classical and novel PKC isoforms.[1] Upon entering the cell, they bind to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event induces a conformational change in the PKC molecule, leading to its activation and translocation from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria.[2][3][4]
The activation of specific PKC isoforms, particularly PKCδ and PKCε, triggers downstream signaling cascades, including the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the NF-κB pathways.[5][6][7] The differential activation of these pathways can lead to diverse cellular outcomes, such as apoptosis in cancer cells and activation of inflammatory responses.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of ingenol 3-angelate (PEP005), a close analog of this compound.
Table 1: In Vitro Cytotoxicity of Ingenol 3-angelate (PEP005) in Human Melanoma Cell Lines [5][8]
| Cell Line | Assay | IC50 Value (µM) |
| A2058 | MTT Assay | ~38 |
| HT144 | MTT Assay | ~46 |
Table 2: Effective Concentrations of Ingenol 3-angelate (PEP005) for Inducing Biological Effects
| Cell Line/Organism | Effect | Effective Concentration | Reference |
| Human Melanoma Cells (A2058, HT144) | Inhibition of NF-κB p65 nuclear translocation | 5 µM | [5] |
| Human Melanoma Cells | Induction of apoptosis | 1-5 µM | [5] |
| Caenorhabditis elegans | Nematicidal activity | Not specified | [9] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human melanoma cell lines (e.g., A2058, HT144)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.[11][12][13][14]
Materials:
-
This compound
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
PBS
Procedure:
-
Plate a known number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment group compared to the untreated control.
Workflow for Clonogenic Survival Assay
Caption: Steps for performing a clonogenic survival assay.
Western Blot Analysis of Protein Phosphorylation
This protocol details the detection of phosphorylated proteins in key signaling pathways affected by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., phospho-PKCδ, phospho-ERK1/2, phospho-p65 NF-κB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.[15][16]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Apoptosis Assay by Annexin V Staining
This protocol uses flow cytometry to quantify apoptosis induced by this compound.[17][18][19][20][21]
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Workflow for Annexin V Apoptosis Assay
Caption: Procedure for detecting apoptosis via Annexin V staining.
Nematicidal Activity Assay using Caenorhabditis elegans
This protocol assesses the nematicidal effects of this compound on the model organism C. elegans.[9][22][23][24][25][26]
Materials:
-
This compound
-
Wild-type C. elegans (N2 strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
M9 buffer
-
24-well plates
-
Microscope
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Prepare different concentrations of this compound in M9 buffer.
-
Add the compound solutions to the wells of a 24-well plate.
-
Transfer a defined number of L4 worms (e.g., 20-30) into each well.
-
Incubate the plates at 20°C.
-
Assess nematode motility and viability at different time points (e.g., 24, 48, 72 hours) under a microscope.
-
Calculate the percentage of non-motile or dead nematodes for each concentration.
Workflow for Nematicidal Assay
Caption: Workflow for assessing the nematicidal activity of a compound.
Signaling Pathways
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC translocation [research.uni-leipzig.de]
- 3. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay [protocols.io]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. Clonogenic Assay [en.bio-protocol.org]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. scispace.com [scispace.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Time-off-pick Assay to Measure Caenorhabditis elegans Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Surveying Low-Cost Methods to Measure Lifespan and Healthspan in Caenorhabditis elegans [jove.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: 20-Deoxyingenol 3-angelate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) family, compounds known for their potent biological activities. While research on this compound in cancer cell lines is emerging, extensive studies have been conducted on its close structural analog, Ingenol 3-angelate (I3A). I3A has demonstrated significant anti-cancer effects across various cancer cell lines, primarily through the activation of Protein Kinase C (PKC) isoforms, leading to apoptosis, cell cycle arrest, and modulation of key signaling pathways. These application notes and protocols are primarily based on the published data for Ingenol 3-angelate as a surrogate for this compound, given their structural similarity. It is recommended that these protocols be adapted and optimized for specific cancer cell lines and experimental conditions when investigating this compound.
Data Presentation
Table 1: Cytotoxicity of Ingenol 3-angelate (I3A) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay |
| A2058 | Human Melanoma | ~38 | MTT Assay |
| HT144 | Human Melanoma | ~46 | MTT Assay |
| WEHI-231 | B-cell Lymphoma | 1.41 ± 0.255 (nM) | Not specified |
| HOP-92 | Non-small Cell Lung Cancer | 3.24 ± 2.01 (nM) | Not specified |
| Colo-205 | Colorectal Adenocarcinoma | 11.9 ± 1.307 (nM) | Not specified |
Data for WEHI-231, HOP-92, and Colo-205 are presented in nM as per the source.[1]
Table 2: Apoptotic Effects of Ingenol 3-angelate (I3A) on Melanoma Cell Lines
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| A2058 | Control (0 µM I3A) | - | - |
| 1 µM I3A | 14.6 | 11.2 | |
| 5 µM I3A | 38.4 | 22.8 | |
| HT144 | Control (0 µM I3A) | - | - |
| 1 µM I3A | 24.6 | 6.8 | |
| 5 µM I3A | 27.5 | 22.4 |
Data derived from Annexin V/PI staining followed by flow cytometry analysis.[2]
Table 3: Cell Cycle Arrest Induced by Ingenol 3-angelate (I3A) in Melanoma Cell Lines
| Cell Line | Treatment (I3A) | G1 Phase Arrest (%) | G2/M Phase Arrest (%) |
| A2058 | 0 µM | 4.2 | 8.5 |
| 1 µM | 16.5 | 15.1 | |
| 5 µM | 22.6 | 28.5 |
Percentages represent the aggregation of cells in the respective cell cycle phases.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or Ingenol 3-angelate) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][5][6]
Western Blotting
Objective: To analyze the expression levels of proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PKCδ, p-NF-κB p65, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Proposed signaling pathway of Deoxyingenol 3-angelate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of 20-Deoxyingenol 3-angelate in Nematicidal Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate (DI3A), a prominent diterpenoid isolated from the latex of Euphorbia peplus, has demonstrated significant nematicidal activity against various nematode species, including the model organism Caenorhabditis elegans and Panagrellus redivivus.[1][2] This document provides detailed application notes and standardized protocols for evaluating the nematicidal efficacy of DI3A. The methodologies outlined herein are designed to ensure reproducibility and comparability of results for researchers investigating novel nematicidal agents.
Nematicidal Activity of this compound
DI3A exhibits a potent, dose-dependent nematicidal effect, leading to mortality, inhibition of growth and development, and adverse effects on locomotion, reproduction, and other physiological processes in nematodes.[1][2]
Quantitative Nematicidal Data
The following table summarizes the lethal concentration (LC50) values of this compound against C. elegans and P. redivivus after 72 hours of exposure.
| Nematode Species | LC50 (µg/mL) after 72h |
| Caenorhabditis elegans | 10.2 ± 0.4 |
| Panagrellus redivivus | 13.4 ± 0.5 |
Table 1: Nematicidal activity of this compound.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (DI3A)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
M9 buffer (3 g of KH2PO4, 6 g of Na2HPO4, 5 g of NaCl, 1 mL of 1 M MgSO4, H2O to 1 L)
Procedure:
-
Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.
-
For nematicidal assays, dilute the stock solution with M9 buffer to achieve the desired final concentrations. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the nematodes.
Nematicidal Assay (Mortality and LC50 Determination)
This protocol is adapted from standard liquid-based nematicidal assays.
Materials:
-
Synchronized L4 stage C. elegans or other target nematodes
-
24-well microtiter plates
-
This compound working solutions
-
M9 buffer
-
E. coli OP50 (as a food source, optional for short-term assays)
-
Stereomicroscope
Procedure:
-
Synchronize a population of C. elegans to obtain a homogenous population of L4 larvae.
-
Wash the synchronized nematodes three times with M9 buffer to remove any residual bacteria.
-
In a 24-well plate, add approximately 80-100 L4-stage nematodes suspended in M9 buffer to each well.[3]
-
Add the prepared this compound working solutions to the wells to achieve a final volume of 300 µL and the desired test concentrations (e.g., a serial dilution from 50 µg/mL).[2][3] Include a vehicle control (M9 buffer with 1% DMSO) and a negative control (M9 buffer only).
-
Incubate the plates at 20-25°C in the dark.[3]
-
Assess nematode mortality at 24, 48, and 72-hour intervals. A nematode is considered dead if it does not respond to gentle prodding with a platinum wire pick.[3]
-
Calculate the mortality rate for each concentration.
-
Determine the LC50 value using a suitable statistical software package (e.g., using probit analysis).
Physiological and Behavioral Assays
These assays are performed after treating the nematodes with sub-lethal concentrations of this compound for a specified duration (e.g., 60 hours).[2]
a) Locomotion Assays (Head Thrash and Body Bend)
-
Head Thrash:
-
Transfer an individual nematode from the treatment well to a drop of M9 buffer on a glass slide.
-
Allow the nematode to acclimatize for 1 minute.
-
Count the number of times the head swings from side to side in a 1-minute interval. A single thrash is defined as a complete change in the direction of the head's movement and its return to the starting position.[2]
-
-
Body Bend:
-
Place an individual nematode on a fresh NGM plate without a bacterial lawn.
-
Count the number of sinusoidal bends the nematode makes in a 20-second interval. A single body bend is defined as the completion of one sinusoidal wave along the nematode's body.[2]
-
b) Reproductive Assay (Brood Size)
-
Transfer individual L4 nematodes treated with sub-lethal concentrations of DI3A to separate NGM plates seeded with E. coli OP50.
-
Allow the nematodes to lay eggs for their entire reproductive period.
-
Transfer the parent nematode to a new plate every 24 hours.
-
Count the number of hatched progeny on each plate after the parent has been removed. The total number of offspring constitutes the brood size.[2][4]
c) Feeding Assay (Pharyngeal Pumping)
-
Observe a treated nematode under a high-magnification stereomicroscope.
-
Count the number of contractions of the pharyngeal terminal bulb over a 1-minute period.[2][5] This can be facilitated by recording a video and replaying it at a slower speed.[5]
Proposed Mechanism of Action
Transcriptome analysis of C. elegans treated with this compound revealed a significant upregulation of the tpa-1 gene, which encodes a protein kinase C (PKC) isotype.[1][2] Knockdown of the tpa-1 gene via RNA interference (RNAi) was shown to alleviate the growth-inhibitory effects of DI3A, suggesting that the nematicidal activity of this compound is mediated, at least in part, through the TPA-1 signaling pathway.[1]
Conclusion
This compound is a potent natural nematicide with a mechanism of action involving the TPA-1 signaling pathway. The protocols detailed in this document provide a framework for the consistent and reliable evaluation of its nematicidal properties. These methodologies can be adapted for the screening and characterization of other potential nematicidal compounds. Further research into the downstream targets of the TPA-1 pathway could provide more insight into the precise molecular mechanisms of DI3A's toxicity to nematodes.
References
- 1. researchgate.net [researchgate.net]
- 2. How to keep up with the analysis of classic and emerging neurotoxins: Age-resolved fitness tests in the animal model Caenorhabditis elegans - a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief guide to assays for measuring health parameters using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharyngeal Pumping Assay for Quantifying Feeding Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of 20-Deoxyingenol 3-angelate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in developing assays to measure the biological activity of 20-Deoxyingenol 3-angelate.
This compound, a diterpenoid ester isolated from the plant Euphorbia peplus, and its close analog ingenol (B1671944) mebutate, are potent activators of Protein Kinase C (PKC) isoforms.[1][2][3] The activation of PKC is a critical event in various cellular signaling pathways, controlling processes such as cell proliferation, differentiation, apoptosis, and inflammation.[2][3][4] Consequently, assays designed to measure the activity of this compound primarily focus on its ability to modulate PKC function.
This document outlines several key experimental approaches, including in vitro kinase assays and cell-based assays, to quantitatively and qualitatively assess the activity of this compound.
Data Presentation:
Table 1: Reported Biological Activities of Ingenol Esters
| Compound | Assay Type | Target/Cell Line | Measured Activity | Reference |
| Ingenol Mebutate | In vitro PKC activation | Recombinant PKC isoforms | Activator of classical and novel PKC isoforms | [2][3] |
| Ingenol Mebutate | Cell-based apoptosis | Myeloid leukemia cells, melanoma cells | Induction of apoptosis | [1] |
| Ingenol Mebutate | Cytokine Release | Keratinocytes | Induction of IL-8 and TNF-α release | [5] |
| This compound | Nematicidal Activity | Caenorhabditis elegans | Inhibition of growth and development | [6][7] |
| Ingenol Mebutate | PMN Oxidative Burst | Human Polymorphonuclear (PMN) cells | Induction of oxidative burst | [5] |
| Ingenol Mebutate | Clinical Trial (Actinic Keratosis) | Human subjects | Complete clearance of lesions | [8][9] |
Experimental Protocols:
In Vitro Protein Kinase C (PKC) Activity Assay (ELISA-based)
This protocol describes a non-radioactive method to measure the ability of this compound to activate PKC in vitro. The assay relies on the detection of a phosphorylated substrate using a specific antibody.[10]
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCδ)
-
PKC substrate peptide (e.g., biotinylated peptide)
-
ATP
-
Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
Kinase Reaction Buffer (Assay Buffer supplemented with activators like phosphatidylserine (B164497) and diacylglycerol, and MgCl2)
-
This compound stock solution (in DMSO)
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Streptavidin-coated 96-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute all reagents to their working concentrations in the appropriate buffers. Prepare a serial dilution of this compound.
-
Coat Plate: Add the biotinylated PKC substrate peptide to the streptavidin-coated 96-well plate and incubate to allow for binding. Wash the plate to remove unbound substrate.
-
Kinase Reaction:
-
Add the recombinant PKC enzyme to each well.
-
Add the serially diluted this compound or control (DMSO vehicle) to the wells.
-
Initiate the kinase reaction by adding ATP and the Kinase Reaction Buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add the phospho-specific substrate antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the plate and add the TMB substrate. Allow color to develop.
-
Stop the color development with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance against the concentration of this compound to determine the EC50 value.
Expected Results: An increase in absorbance will be observed with increasing concentrations of this compound, indicating activation of PKC.
Cell-Based PKC Translocation Assay
This protocol describes a method to visualize and quantify the translocation of PKC from the cytoplasm to the plasma membrane upon treatment with this compound, a hallmark of PKC activation.
Materials:
-
Cell line expressing a fluorescently-tagged PKC isoform (e.g., HEK293 cells transiently transfected with PKCδ-GFP)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Hoechst 33342 or DAPI for nuclear staining
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding: Seed the cells expressing the fluorescently-tagged PKC in a multi-well imaging plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or controls (DMSO, PMA) for a specified time (e.g., 15-60 minutes).
-
Cell Staining: Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Image Acquisition: Acquire images using a high-content imaging system or a confocal microscope. Capture images of both the fluorescently-tagged PKC and the nuclear stain.
-
Image Analysis:
-
Use image analysis software to define the cytoplasmic and plasma membrane regions of the cells.
-
Quantify the fluorescence intensity of the tagged PKC in both compartments.
-
Calculate the ratio of membrane to cytoplasmic fluorescence for each cell.
-
-
Data Analysis: Plot the membrane-to-cytoplasm fluorescence ratio against the concentration of this compound to determine the EC50 value for PKC translocation.
Expected Results: In untreated cells, the fluorescently-tagged PKC will be distributed throughout the cytoplasm. Upon treatment with this compound, a significant increase in fluorescence intensity at the plasma membrane will be observed.
Mandatory Visualizations:
Caption: Workflow for the in vitro ELISA-based PKC activity assay.
Caption: Simplified signaling pathway of PKC activation by this compound.
Caption: Logical relationship between different assay types for compound characterization.
References
- 1. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity [mdpi.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® PKCε Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
Application Notes and Protocols for the Topical Formulation of 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate, a diterpene ester derived from the Euphorbia plant species, and its close analog ingenol (B1671944) mebutate, have garnered significant interest for their potent biological activities, particularly in dermatology.[1] These compounds are known activators of Protein Kinase C (PKC), leading to a dual mechanism of action that involves direct cytotoxicity to targeted cells and the induction of an inflammatory response that helps in the clearance of diseased tissue.[2][3][4][5] This document provides detailed application notes and experimental protocols for the formulation of this compound for topical application, aimed at researchers and drug development professionals.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is paramount for the development of a stable and effective topical formulation. As a lipophilic molecule, its solubility in aqueous media is limited, necessitating the use of organic solvents or advanced formulation strategies to achieve adequate drug loading and skin penetration.
| Property | Data | Reference |
| Molecular Formula | C₂₅H₃₄O₅ | |
| Molecular Weight | 414.54 g/mol | |
| Appearance | Off-white crystalline solid | [6] |
| Solubility | Soluble in 100% ethanol (B145695), DMSO, dichloromethane, and methanol (B129727). Insoluble in water. | [1] |
| Storage Stability (Solid) | Stable for 1 year as supplied (typically at -20°C). | [1] |
| Storage Stability (In Solution) | Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month. | [1] |
Topical Formulation Strategies
Given the hydrophobic nature of this compound, formulation strategies should focus on enhancing its solubility and permeability across the stratum corneum. Several advanced drug delivery systems are suitable for this purpose, including nanoemulsions and liposomes. A simpler gel formulation, similar to the marketed product for ingenol mebutate (Picato®), can also be considered.[7][8]
Nanoemulsion-Based Gel
Nanoemulsions are transparent, thermodynamically stable systems of oil, water, surfactant, and co-surfactant with droplet sizes typically in the range of 20-200 nm. They offer the advantage of high drug loading capacity for lipophilic drugs and enhanced skin permeation.
Table 2: Exemplar Composition of a this compound Nanoemulsion Formulation
| Component | Function | Example Excipient(s) | Concentration Range (% w/w) |
| Oil Phase | Drug Solvent | Oleic acid, Isopropyl myristate, Caprylic/capric triglyceride | 5 - 20 |
| Surfactant | Emulsifier | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20) | 10 - 30 |
| Co-surfactant | Co-emulsifier | Propylene (B89431) glycol, Ethanol, Transcutol® P | 10 - 30 |
| Aqueous Phase | Continuous Phase | Purified Water | q.s. to 100 |
| Gelling Agent | Viscosity Modifier | Carbomer 940, Hydroxypropyl cellulose | 0.5 - 2.0 |
| Active Ingredient | Drug | This compound | 0.01 - 0.1 |
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would be entrapped within the lipid bilayer. Liposomes can enhance drug deposition in the skin layers and offer controlled release.
Table 3: Exemplar Composition of a this compound Liposomal Formulation
| Component | Function | Example Excipient(s) | Molar Ratio (Example) |
| Phospholipid | Vesicle Formation | Phosphatidylcholine (e.g., Soy PC, Egg PC) | 70-85% |
| Stabilizer | Bilayer Fluidity Control | Cholesterol | 15-30% |
| Active Ingredient | Drug | This compound | 0.1-1% (of total lipids) |
| Aqueous Phase (for hydration) | Hydration Medium | Phosphate Buffered Saline (PBS) pH 7.4 | N/A |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion-Based Gel
This protocol describes the preparation of a nanoemulsion containing this compound, which is then incorporated into a hydrogel base.
Materials:
-
This compound
-
Oil phase: Isopropyl myristate
-
Surfactant: Tween 80
-
Co-surfactant: Propylene glycol
-
Aqueous phase: Purified water
-
Gelling agent: Carbomer 940
-
Neutralizing agent: Triethanolamine (B1662121)
-
Magnetic stirrer and stir bar
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
pH meter
Procedure:
-
Preparation of the Oil Phase: Dissolve the required amount of this compound in isopropyl myristate with gentle stirring.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve Tween 80 and propylene glycol in purified water.
-
Formation of the Nanoemulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer. Once a coarse emulsion is formed, homogenize the mixture using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes.
-
Characterization of the Nanoemulsion:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for transparency and phase separation.
-
-
Preparation of the Gel Base: Disperse Carbomer 940 in a separate portion of purified water with constant stirring until a uniform dispersion is obtained.
-
Formation of the Nanoemulgel: Slowly add the prepared nanoemulsion to the Carbomer 940 dispersion with gentle mixing.
-
Neutralization: Adjust the pH of the nanoemulgel to 6.5-7.0 by adding triethanolamine dropwise while monitoring with a pH meter. This will cause the gel to thicken.
-
Final Characterization: Evaluate the final nanoemulgel for its pH, viscosity, spreadability, and drug content.
Protocol 2: Preparation of Liposomes by Thin-Film Hydration
This protocol outlines the preparation of multilamellar vesicles (MLVs) containing this compound, which can be further processed to form smaller unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
Procedure:
-
Lipid Film Formation: Dissolve phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add PBS (pH 7.4) to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Extrusion: For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Calculate the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomal fraction.
-
Protocol 3: Stability-Indicating HPLC Method for Quantification
This protocol provides a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in topical formulations.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for lipophilic compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax).
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and prepare a series of dilutions to create a calibration curve.
-
Sample Preparation:
-
Accurately weigh a sample of the topical formulation.
-
Extract the drug from the formulation using a suitable solvent in which the drug is soluble but the formulation excipients have limited solubility, if possible. This may involve sonication and centrifugation to separate the excipients.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the method can separate the drug from its degradation products and formulation excipients.
-
Linearity: Analyze the standard solutions at different concentrations to establish the linear range of the method.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the drug.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the sensitivity of the method.
-
-
Stability Testing: Store the formulated product under different temperature and humidity conditions (e.g., as per ICH guidelines) and analyze samples at specified time points to determine the shelf-life of the product.
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. In keratinocytes, this activation, particularly of PKCδ, triggers a signaling cascade that leads to both apoptosis and an inflammatory response.
Caption: PKCδ/MEK/ERK signaling pathway activated by this compound in keratinocytes.
The activation of the PKCδ/MEK/ERK pathway is a key mechanism through which ingenol mebutate induces cell death in keratinocytes and squamous cell carcinoma cells.[2][3][4] This signaling cascade ultimately leads to apoptosis and the release of pro-inflammatory cytokines, contributing to the therapeutic effect.
Experimental Workflow
The development of a topical formulation for this compound follows a structured workflow from initial formulation screening to final product characterization.
Caption: Workflow for the development of a topical this compound formulation.
This workflow ensures a systematic approach to developing a stable, effective, and well-characterized topical drug product. Each step involves critical evaluation and optimization to meet the desired product profile.
References
- 1. Ingenol mebutate | 75567-37-2 [chemicalbook.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Ingenol Mebutate Topical Gel A Status Report On Clinical Use Beyond Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate, also known as ingenol (B1671944) mebutate, is a diterpenoid ester isolated from the sap of the plant Euphorbia peplus. It is the active ingredient in an FDA-approved topical gel for the treatment of actinic keratosis. The compound exerts its therapeutic effect through a dual mechanism of action: inducing rapid, localized necrosis of treated lesions, followed by a specific inflammatory response that eliminates any remaining dysplastic cells. Given its potent biological activity and therapeutic relevance, accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, quality control, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Mechanism of Action: A Dual Approach
This compound's mechanism of action is a two-pronged attack on cancerous and precancerous cells.[1]
-
Direct Cell Necrosis: The compound is a potent activator of Protein Kinase C (PKC), a family of enzymes that play a critical role in various cellular signaling pathways.[1] Activation of PKC by this compound leads to mitochondrial swelling and disruption of the plasma membrane, culminating in rapid necrotic cell death of the targeted lesion.[1]
-
Inflammatory Response: The initial cell death triggers a secondary inflammatory response. The release of cellular contents from the necrotic cells attracts immune cells, particularly neutrophils, to the site. This leads to an antibody-dependent cellular cytotoxicity (ADCC) response, which helps in clearing any residual atypical cells.
Analytical Technique: UPLC-MS/MS for Quantification
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound. This technique offers high resolution, short analysis times, and the ability to detect and quantify low concentrations of the analyte in complex matrices.
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, UPLC separation, and MS/MS detection.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Human Whole Blood
This protocol is adapted from a validated bioanalytical method used in pharmacokinetic studies.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human whole blood (containing EDTA as an anticoagulant), add an internal standard solution (e.g., a stable isotope-labeled analog of this compound).
-
Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Protocol 2: Quantification of Ingenol (related compound) in Euphorbia Plant Extracts
This protocol is based on a validated method for the quantification of ingenol, a structurally related compound, and can be adapted for this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Extract the dried plant material with methanol.
-
Perform methanolysis to convert ingenol esters to ingenol (this step may be omitted or modified if quantifying the ester directly).
-
Purify the extract using Solid-Phase Extraction (SPE) with a C18 cartridge.
-
Elute the analyte from the SPE cartridge with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
2. UPLC-MS/MS Conditions
-
Follow similar UPLC-MS/MS conditions as described in Protocol 1, with optimization of the gradient and MRM transitions for this compound.
Data Presentation: Quantitative Summary
The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of this compound in a biological matrix, based on available data.[2]
Table 1: Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and IS |
| Matrix Effect | To be assessed and minimized |
| Stability | Analyte should be stable under storage and processing conditions |
Table 2: Accuracy and Precision Data for this compound Quantification in Human Whole Blood [2]
| Analyte | Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| Ingenol mebutate | LQC (Low Quality Control) | 98.9% to 105.3% (Inter-Day) | To be determined |
| MQC (Medium Quality Control) | 99% to 111% (Intra-Day) | To be determined | |
| HQC (High Quality Control) | To be determined | To be determined |
Note: The provided data from the FDA report did not specify the concentration levels for LQC, MQC, and HQC, nor did it provide the full precision data.
Logical Relationships in Method Development and Validation
The development and validation of a robust analytical method is a logical and stepwise process.
Conclusion
The UPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound. The detailed protocols and validation parameters presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing the understanding and application of this potent therapeutic compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 20-Deoxyingenol 3-angelate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The common starting material is 20-Deoxyingenol, which can be isolated from plants of the Euphorbia genus, such as Euphorbia peplus and Euphorbia biglandulosa.[1][2] The synthesis then involves the selective esterification of the C3 hydroxyl group of 20-Deoxyingenol.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yield: The overall yield of the synthesis can be low due to the complex structure of the ingenol (B1671944) core and the potential for side reactions.
-
Isomerization: A significant challenge is the isomerization of the desired angelate ester (Z-form) to the thermodynamically more stable tiglate ester (E-form) during the esterification process. This is a long-standing problem in the synthesis of angelate esters.
-
Purification: The separation of the desired product from starting materials, byproducts, and the tiglate isomer can be difficult due to their similar physical properties.[3]
Q3: How can I minimize the isomerization of the angelate to the tiglate?
A3: Isomerization can be minimized by:
-
Using appropriate reagents: The use of 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride (B1165640) has been shown to be effective in angeloylation with minimal isomerization.
-
Protecting groups: A high-yielding method involves the use of a 5,20-acetonide protecting group on the ingenol backbone. This sterically hinders the isomerization of the angelate moiety during the esterification reaction.
-
Reaction conditions: Careful control of reaction conditions such as temperature and reaction time is crucial. Prolonged reaction times or high temperatures can favor the formation of the more stable tiglate isomer.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of yield and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and for differentiating between the angelate and tiglate isomers. The chemical shifts of the vinyl protons and methyl groups are characteristic for each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the angelate and tiglate esters, as their fragmentation patterns and retention times will differ.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no product formation | Inactive reagents | - Ensure the freshness and purity of 20-Deoxyingenol. - Verify the activity of the acylating agent (e.g., angelic acid anhydride or angeloyl chloride). - Use freshly distilled solvents. |
| Ineffective catalyst | - Use a sufficient amount of catalyst (e.g., DMAP). - Ensure the catalyst is not poisoned. | |
| Suboptimal reaction conditions | - Optimize the reaction temperature and time. Avoid excessively high temperatures. - Ensure proper mixing of the reaction mixture. | |
| Low yield of desired product with significant starting material remaining | Incomplete reaction | - Increase the reaction time. - Increase the molar excess of the acylating agent. - Check the efficiency of the catalyst and consider increasing its loading. |
| Steric hindrance | - If the reaction is sterically hindered, consider using a more reactive acylating agent or a different catalytic system. | |
| Presence of a significant amount of an isomeric byproduct (tiglate) | Isomerization of the angelate group | - Employ a stereoconservative esterification method, such as using a 5,20-acetonide protecting group. - Use milder reaction conditions (lower temperature, shorter reaction time). - Consider using an acylating agent less prone to isomerization. |
| Impure starting angelic acid | - Ensure the purity of the angelic acid or its derivative used for the acylation. | |
| Difficulty in purifying the final product | Co-elution of product and impurities | - Optimize the chromatography conditions (e.g., solvent system, column type). - Consider using a different purification technique, such as preparative HPLC. |
| Similar polarity of isomers | - Use a high-resolution chromatography column. - Multiple chromatographic steps may be necessary. |
Data Presentation
Table 1: Comparison of Acylating Agents for the Esterification of Alcohols
| Acylating Agent | Reactivity | Byproducts | Considerations |
| Acid Halides (e.g., Angeloyl chloride) | High | Acid (e.g., HCl) | Highly reactive and sensitive to moisture. The acid byproduct may need to be neutralized.[5] |
| Acid Anhydrides (e.g., Angelic acid anhydride) | Moderate | Carboxylic acid | Generally less reactive than acid halides but easier to handle. Often used with a catalyst like DMAP.[5][6] |
| Carboxylic Acids (with coupling agents like DCC/DMAP) | Variable | Urea (B33335) derivatives | Mild conditions, but the removal of urea byproducts can be challenging.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Angelic Acid Anhydride and DMAP
This protocol is a general guideline and may require optimization.
Materials:
-
20-Deoxyingenol
-
Angelic acid anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve 20-Deoxyingenol (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1-0.2 equivalents) to the solution.
-
Add angelic acid anhydride (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.
Protocol 2: Preparation of Angelic Acid Anhydride
Angelic acid anhydride can be prepared from angelic acid.
Materials:
-
Angelic acid
-
A dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).
Procedure (using Acetic Anhydride):
-
Reflux angelic acid with an excess of acetic anhydride for several hours.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure to obtain angelic acid anhydride.
Note: For all procedures, appropriate safety precautions, including the use of personal protective equipment, should be taken.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Constituents of Euphorbiaceae, 7. 20-Deoxyingenol Monoesters and ingenol diesters from Euphorbia biglandulosa Desf] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20-Deoxyingenol ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
stability and storage conditions for 20-Deoxyingenol 3-angelate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 20-Deoxyingenol 3-angelate, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. As a solid, the compound is stable for up to three years when stored at -20°C.[1] Some suppliers may also recommend storage at 2-8°C.[2] When dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[1] For short-term storage of solutions, -20°C for one month is also an option.[3]
Q2: How should this compound be shipped?
A2: this compound is typically shipped at ambient temperatures or with blue ice.[1][2] Upon receipt, it is imperative to transfer the compound to the recommended storage conditions immediately.
Q3: What solvents are suitable for dissolving this compound?
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent activator of Protein Kinase C (PKC) isoforms, with a particular affinity for PKCδ.[2][3][4][5][6][7] Activation of PKC initiates a downstream signaling cascade, primarily through the MAPK/ERK pathway, leading to cellular responses such as apoptosis and cell cycle arrest.[2][3][4]
Stability and Degradation
The stability of ingenol (B1671944) esters like this compound is influenced by several factors, most notably pH. The related compound, ingenol mebutate, exhibits optimal stability in acidic conditions, specifically at pH 3.2, and is formulated in a citrate (B86180) buffer to maintain a pH below 4.[1] It is therefore recommended to handle solutions of this compound in a low pH environment to minimize degradation.
Potential degradation pathways for ingenol esters include acyl migration and isomerization of the angelate group from the Z-form to the more stable E-form (tiglate).[7][8][9]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1] |
| 2-8°C | Not specified | [2] | |
| In Solvent | -80°C | 1 year | [1] |
| -80°C | 6 months | [3] | |
| -20°C | 1 month | [3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Ensure the compound is stored at the correct temperature and protected from light. Prepare fresh solutions for each experiment and use a low pH buffer if compatible with the assay. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. | |
| Low or no cellular response | Inactive compound. | Confirm the activity of your lot of this compound by testing its ability to activate PKC in a cell-free assay or by observing the phosphorylation of a known downstream target like ERK. |
| Cell line is not sensitive to PKC activation. | Use a positive control for PKC activation, such as Phorbol 12-myristate 13-acetate (PMA), to confirm that the signaling pathway is functional in your cell line. | |
| Precipitation of the compound in cell culture media | Poor solubility in aqueous media. | Dissolve the compound in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting it to the final concentration in the cell culture media. Ensure the final solvent concentration is not toxic to the cells. |
Experimental Protocols
Stability-Indicating HPLC Method for Ingenol Esters
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then a 5-minute re-equilibration at 30% B. The flow rate should be set to 1.0 mL/min.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition.
4. Forced Degradation Studies:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight for 24 hours.
5. Analysis and Validation:
-
Inject the stressed samples and a non-degraded control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
PKC Signaling Pathway Activated by this compound
Caption: Simplified signaling cascade initiated by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. ijpsjournal.com [ijpsjournal.com]
overcoming solubility issues with 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 20-Deoxyingenol 3-angelate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a diterpenoid and a member of the ingenol (B1671944) class of compounds, known for their biological activities.[1][2][] It is typically a pale yellow to brownish solid.[1][2] This compound is of interest in medicinal chemistry for its potential as an anti-inflammatory and anti-cancer agent, primarily acting as a protein kinase C (PKC) activator.[1][2][4]
Q2: What are the known biological activities of this compound?
A2: this compound is a known activator of Protein Kinase C (PKC), which can induce platelet aggregation.[4] It has also been shown to enhance the tumor-killing activity of natural killer (NK) cells by increasing their degranulation and interferon-gamma secretion.[5]
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, it is recommended to store the solid powder at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[4]
Troubleshooting Guide: Overcoming Solubility Issues
Issue: Precipitate Formation When Diluting Stock Solution in Aqueous Buffer
Cause: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate out of solution.
Solutions:
-
Optimize Final Solvent Concentration: Minimize the percentage of the organic solvent in the final aqueous solution. However, a small amount of organic solvent may be necessary to maintain solubility.
-
Use of Surfactants or Co-solvents: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG300) in the final aqueous medium to enhance solubility.[4]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates and improve homogeneity.
Issue: Difficulty in Preparing a Concentrated Stock Solution
Cause: While soluble in some organic solvents, achieving a high concentration of this compound can be challenging.
Solutions:
-
Choice of Solvent: Based on data for the closely related compound, ingenol-3-angelate, ethanol (B145695) and dimethylformamide (DMF) are good choices for higher solubility, followed by dimethyl sulfoxide (B87167) (DMSO).[6]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. However, be cautious about potential degradation at higher temperatures.
-
Vortexing and Sonication: Use a combination of vortexing and sonication to aid in the dissolution process.
Quantitative Solubility Data
| Solvent | Approximate Solubility of Ingenol-3-angelate |
| Ethanol | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL |
| PBS (pH 7.2) | ~0.5 mg/mL |
Data sourced from product information for ingenol-3-angelate.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 414.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.15 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -80°C.[4]
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a formulation used for in vivo studies with this compound.[4]
-
Materials:
-
This compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes for preparation
-
-
Procedure:
-
Determine the final desired concentration of this compound and the total volume of the formulation needed.
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Add the required volume of the this compound stock solution in DMSO to the vehicle. Note: The volume of the DMSO stock should be kept to a minimum to avoid toxicity.
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
This formulation should be prepared fresh before each experiment.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Workflow for preparing solutions of this compound.
Caption: Simplified PKC signaling cascade initiated by this compound.
References
Technical Support Center: 20-Deoxyingenol 3-angelate Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 20-Deoxyingenol 3-angelate in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to cytotoxicity?
This compound and its close structural analog, ingenol (B1671944) 3-angelate, are potent activators of Protein Kinase C (PKC) isoforms.[1][2] By binding to the C1 domain of classical and novel PKC isoforms, these compounds mimic the endogenous ligand diacylglycerol (DAG).[2][3] Activation of specific PKC isoforms, particularly PKCδ, triggers downstream signaling cascades that can lead to cell cycle arrest, apoptosis (programmed cell death), and in some cases, necrosis.[4][5][6] The apoptotic pathway often involves the activation of caspase-3, a key executioner caspase.[7][8]
Q2: What are the common cytotoxicity assays used to evaluate the effects of this compound?
Commonly used cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[8]
-
LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[9][10]
-
Caspase-3 Activity Assay: This assay specifically measures the activity of caspase-3, a key enzyme in the apoptotic pathway. Its activation is a strong indicator of apoptosis.[7][11]
Q3: What is the recommended solvent and final concentration for dissolving this compound in cell culture experiments?
This compound is a lipophilic compound and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6][12] It is crucial to keep the final concentration of DMSO in the cell culture medium low, generally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
Possible Causes & Solutions:
-
Compound Instability: As mentioned, ingenol esters can be unstable in aqueous solutions.
-
Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate, which are more prone to evaporation.
-
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents will lead to variability.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each dilution and treatment.
-
Issue 2: Unexpectedly High Cell Viability or a Bell-Shaped Dose-Response Curve
Possible Causes & Solutions:
-
Compound Precipitation: At higher concentrations, lipophilic compounds like this compound can precipitate out of the aqueous cell culture medium. This reduces the effective concentration of the compound available to the cells and can also physically stress the cells.[12]
-
Solution: Visually inspect the wells under a microscope for any precipitate. Determine the solubility limit of the compound in your specific cell culture medium. If precipitation is observed, consider using a lower concentration range or employing solubilizing agents, ensuring they do not have intrinsic cytotoxicity.
-
-
Bimodal Effect of PKC Activation: Phorbol (B1677699) esters, which also activate PKC, can have a bimodal effect on cell activation and proliferation. Short-term activation can be stimulatory, while longer-term exposure can lead to PKC downregulation and an inhibitory effect.[13] This complex biological response could contribute to a non-linear dose-response.
-
Solution: Perform a detailed time-course experiment to understand the kinetics of the cytotoxic effect. Analyze the expression and activation status of relevant PKC isoforms at different time points and concentrations.
-
-
Assay Interference (MTT Assay): Some natural products can directly reduce MTT, leading to a false-positive signal for cell viability.[14]
-
Solution: Run a cell-free control where this compound is added to the culture medium with the MTT reagent. If a color change is observed, the compound is interfering with the assay. In this case, switch to a different cytotoxicity assay, such as the LDH release assay or a fluorescence-based viability stain.
-
Issue 3: High Background in LDH Assay
Possible Causes & Solutions:
-
Serum in Culture Medium: Serum contains LDH, which can contribute to high background readings.
-
Solution: If possible, reduce the serum concentration in the culture medium during the treatment period. Ensure that the reduced serum concentration does not affect the health of your cells. Always include a "medium-only" background control.
-
-
Mechanical Cell Damage: Excessive pipetting or harsh handling of cells during the assay can cause premature cell lysis and LDH release.
-
Solution: Handle cells gently. When adding reagents, pipette slowly against the side of the well.
-
Quantitative Data Summary
The following tables summarize the available cytotoxic activity data for ingenol-3-angelate, a close analog of this compound. Limited direct data for this compound is currently available in the public domain.
Table 1: IC50 Values of Ingenol-3-angelate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A2058 | Human Melanoma | MTT | 24 | 38 | [8] |
| HT144 | Human Melanoma | MTT | 24 | 46 | [8] |
Table 2: Cytotoxicity of 3-O-Angeloyl-20-O-acetyl ingenol (a derivative of ingenol mebutate) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| K562 | Human Myeloid Leukemia | MTT | Not Specified | ~0.1 | [4] |
| HL-60 | Human Promyelocytic Leukemia | MTT | Not Specified | ~0.1 | [4] |
| MCF-7/ADR | Adriamycin-resistant Human Breast Carcinoma | MTT | Not Specified | >25 | [4] |
| HCT-116 | Human Colorectal Carcinoma | MTT | Not Specified | ~10 | [4] |
| A549 | Human Lung Adenocarcinoma | MTT | Not Specified | ~5 | [4] |
| HeLa | Human Cervical Carcinoma | MTT | Not Specified | ~1 | [4] |
| L-02 | Human Normal Liver Cells | MTT | Not Specified | >25 | [4] |
| NIH-3T3 | Mouse Fibroblast Cells | MTT | Not Specified | >25 | [4] |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100.
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treating the cells with this compound for the desired time, harvest and lyse the cells using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Experimental workflow for cytotoxicity assays.
Caption: Signaling pathway of this compound.
Caption: Troubleshooting flowchart for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phorbol esters induce death in MCF-7 breast cancer cells with altered expression of protein kinase C isoforms. Role for p53-independent induction of gadd-45 in initiating death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bimodal effect of phorbol ester on B cell activation. Implication for the role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage of 20-Deoxyingenol 3-angelate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 20-Deoxyingenol 3-angelate for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a diterpenoid and a potent activator of Protein Kinase C (PKC), particularly showing selectivity for PKCα and PKCδ isoforms.[1] By mimicking the function of diacylglycerol (DAG), it binds to the C1 domain of PKC, initiating a cascade of downstream signaling events.[1] This activation can lead to various cellular outcomes including apoptosis, necrosis, and modulation of immune responses, depending on the cell type and experimental conditions.[2][3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-type dependent. Based on published studies, a broad starting range to consider is 10 nM to 10 µM. For sensitive cell lines or when investigating subtle modulatory effects, it is advisable to start with lower concentrations (e.g., in the nanomolar range). For cytotoxicity or strong activation studies, concentrations in the micromolar range may be necessary. For instance, a concentration of 10 µM has been used to enhance NK cell-mediated killing of non-small cell lung cancer cells.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a hydrophobic compound. For the structurally similar and widely used Ingenol (B1671944) 3-angelate, solubility information is available which can serve as a guide. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or DMF.[5][6] For example, a 1-10 mM stock in DMSO is a common starting point. To minimize the impact of the solvent on your cells, the final concentration of the organic solvent in the cell culture medium should be kept low, typically below 0.1%.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will vary depending on the specific assay and the desired outcome. For acute effects, such as PKC translocation, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For long-term effects, such as apoptosis or changes in gene expression, longer incubation periods (e.g., 24 to 72 hours) may be required. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
Issue 1: No observable effect at the tested concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Gradually increase the concentration of this compound. Perform a dose-response curve to identify the optimal concentration range. |
| Incubation time too short | Increase the incubation time. Perform a time-course experiment to determine the optimal duration of treatment. |
| Low expression of target PKC isoforms | Verify the expression levels of PKCα and PKCδ in your cell line using techniques like Western blotting or qPCR. Cell lines with low or absent expression of these isoforms may be less responsive. |
| Compound degradation | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Cell line resistance | Some cell lines may be inherently resistant. Consider using a positive control, such as a different PKC activator like Phorbol 12-myristate 13-acetate (PMA), to confirm the responsiveness of your cell model to PKC activation. |
Issue 2: High levels of cell death or unexpected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Decrease the concentration of this compound. A dose-response curve will help identify a non-toxic working concentration. The related compound, Ingenol 3-angelate, has been shown to induce necrosis at high concentrations.[4] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Contamination | Check for signs of microbial contamination in your cell culture and reagents. |
| Cellular sensitivity | Some cell lines are highly sensitive to PKC activation. Consider using a less sensitive cell line if appropriate for your research question. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Application | Cell Type Example | Starting Concentration Range | Reference |
| Immuno-enhancement | Natural Killer (NK) cells | 1 - 10 µM | [2] |
| Cytotoxicity/Apoptosis | Cancer cell lines (e.g., Melanoma, Colon) | 100 nM - 100 µM | [3][4] |
| PKC Activation | Various | 10 nM - 1 µM | General Recommendation |
Table 2: Solubility of the Structurally Similar Ingenol 3-angelate
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [6] |
| Ethanol | ~10 mg/mL | [6] |
| DMF | ~10 mg/mL | [6] |
| PBS (pH 7.2) | ~0.5 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 10-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing off-target effects of 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 20-Deoxyingenol 3-angelate (DI3A).
A Note on Analogs: this compound (DI3A) is a close structural analog of the more extensively studied compound, ingenol (B1671944) 3-angelate (I3A), also known as PEP005 or ingenol mebutate. Both are potent activators of Protein Kinase C (PKC) isoforms.[1][2] Due to the larger body of published research on I3A in cellular models, this guide leverages mechanistic insights and quantitative data from studies on I3A to provide a robust framework for experiments with DI3A. Researchers should always perform initial dose-response experiments to validate optimal concentrations for their specific model system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[2] Like its analog I3A, it is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[3] Activation of PKC leads to the translocation of these kinases to different cellular compartments (e.g., plasma membrane, nuclear membrane, mitochondria), where they phosphorylate a wide array of substrate proteins, triggering diverse downstream signaling cascades.[3]
Q2: Why does the compound induce different, sometimes opposite, effects (e.g., apoptosis vs. cell survival) in different cell lines?
A2: The cellular outcome is highly dependent on the specific PKC isoforms expressed in a given cell type. This is a critical concept for understanding the compound's activity.
-
Pro-Apoptotic effects in cell types like acute myeloid leukemia are often mediated by the activation and translocation of PKCδ .[3][4]
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Pro-Survival effects observed in human T-cells are linked to the activation of PKCθ , which is expressed in T-cells but not myeloid cells.[5] Therefore, the unique PKC expression signature of your cell line will dictate its response.
Q3: What are the common "off-target" or undesired effects to be aware of?
A3: Undesired effects are primarily linked to concentration and the compound's potent biological activity:
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Necrosis: At high concentrations, the compound can induce necrotic cell death rather than the more controlled apoptotic process.[3][6]
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Inflammation: A key in vivo effect is the induction of a potent inflammatory response, characterized by the release of cytokines and the recruitment of neutrophils.[7] This may be an undesired effect in some experimental contexts.
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Vascular Disruption: I3A has been shown to cause subcutaneous hemorrhage and damage to vascular endothelial cells.[7]
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Biphasic Dose-Response: Some effects, like the induction of certain cytokines (e.g., IL-6), can display a biphasic dose-response curve, where the effect decreases at higher concentrations after an initial peak.[8][9]
Q4: What is a typical concentration range for in vitro experiments?
A4: The effective concentration is highly cell-type dependent, ranging from nanomolar to micromolar. It is essential to perform a dose-response curve for your specific cell line and assay. The table below summarizes effective concentrations reported for the analog I3A.
Q5: How should I prepare and store the compound?
A5: this compound is a hydrophobic diterpene ester.[3]
-
Reconstitution: For in vitro use, create a high-concentration stock solution in a non-aqueous solvent like DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Published vendor data suggests stability for at least one year when stored this way in solvent.[2]
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Storage of Powder: Unreconstituted powder should be stored at -20°C, where it can be stable for up to three years.[2]
Quantitative Data Summary
The following table summarizes effective concentrations of the analog ingenol 3-angelate (I3A/PEP005) from various in vitro studies. This data should be used as a starting point for designing dose-response experiments for DI3A.
| Cell Line / System | Effect | Effective Concentration Range | Reference |
| Acute Myeloid Leukemia (AML) | Induction of Apoptosis | Nanomolar (nM) range | [4] |
| Human T-Cells | Pro-survival signal | ~20 nM | [5] |
| Melanoma Cells (A2058, HT144) | Induction of Apoptosis | 1 - 5 µM | [10] |
| Melanoma Cells (A2058, HT144) | Inhibition of Proliferation (IC50) | 38 - 46 µM | [10] |
| Melanoma Cell Lines | Modulation of TRAIL-induced apoptosis | 1 - 10 µg/mL (~2.4 - 24 µM) | [6] |
| Melanoma Cell Lines | Induction of Necrosis | 100 µg/mL (~240 µM) | [6] |
Troubleshooting Guide
Issue 1: High levels of cell death observed, but morphology suggests necrosis, not apoptosis.
-
Probable Cause: The concentration of DI3A is too high, leading to rapid, uncontrolled cell death.[6]
-
Troubleshooting Steps:
-
Perform a wide dose-response curve: Test a range of concentrations from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM).
-
Analyze cell death mechanism: Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) or 7-AAD staining followed by flow cytometry. Apoptotic cells will be Annexin V positive / PI negative, while necrotic or late apoptotic cells will be positive for both.
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Select appropriate concentration: Choose a concentration that maximizes apoptosis while minimizing necrosis for subsequent experiments.
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Issue 2: The compound has no significant effect on my target cells.
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Probable Cause A: The cell line may not express the necessary PKC isoforms (e.g., PKCδ for apoptosis) or may have high expression of isoforms that mediate opposing effects (e.g., PKCθ for survival).[4][5]
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Probable Cause B: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare a fresh stock solution from powder. Always use aliquots stored at -80°C. Run a positive control using a cell line known to be sensitive if available.
-
Profile PKC Isoform Expression: Use Western Blot or qPCR to determine the expression profile of key PKC isoforms (e.g., PKCα, PKCδ, PKCε, PKCθ) in your cell line.
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Compare to Responsive Cells: If your cells lack the target isoform (e.g., PKCδ), they are unlikely to undergo the desired apoptotic response. Consider using an alternative cell line with a known responsive PKC profile.
-
Signaling Pathway Overview
Understanding the signaling cascade can help interpret results. DI3A/I3A acts as a diacylglycerol (DAG) analog, binding to the C1 domain of PKC isoforms and recruiting them to cellular membranes for activation. The downstream consequences are isoform and cell-type specific.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of I3A on melanoma cells.[10]
-
Cell Seeding: Seed cells (e.g., A2058, HT144) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of DI3A in culture medium. Remove the old medium from the wells and add 100 µL of the DI3A-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis vs. Necrosis Analysis (Annexin V/PI Staining)
This protocol allows for the quantitative differentiation of apoptotic and necrotic cells.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of DI3A and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (e.g., TrypLE). Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (or 7-AAD).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot for PKC Isoform Expression and Signaling
This protocol is for verifying the expression of key PKC isoforms and assessing the activation of downstream pathways.
-
Cell Lysis: After treatment with DI3A, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., anti-PKCδ, anti-PKCθ, anti-phospho-ERK, anti-AKT, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | PKC | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Deoxyingenol 3-angelate. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for purifying synthetic this compound?
A crude purification can be achieved using silica (B1680970) gel column chromatography. A common starting point is to use a solvent system of petroleum ether and ethyl acetate (B1210297), gradually increasing the polarity. For instance, a gradient from a 3:2 to 0:1 ratio of petroleum ether to ethyl acetate can be effective.[1]
Q2: My yield of this compound is very low after column chromatography. What are the potential causes?
Low yield can be attributed to several factors:
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Compound Instability: Ingenol esters can be sensitive to acidic conditions. Standard silica gel can be slightly acidic, potentially causing degradation of the target compound.
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Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.
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Incomplete Elution: The chosen solvent system may not be strong enough to completely elute the compound from the column.
Q3: I am observing co-elution of impurities with my target compound. How can I improve the separation?
To improve separation, consider the following:
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Optimize the Solvent System: A shallower gradient or isocratic elution with a fine-tuned solvent mixture can enhance resolution.
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Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful tool for separating closely related impurities.
Q4: Is this compound susceptible to isomerization during purification?
Yes, the angelate ester moiety is known to be susceptible to isomerization to the tiglate form, especially under certain conditions such as exposure to acid, base, or heat. It is crucial to use neutral conditions and avoid high temperatures during purification and sample handling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery from Silica Gel Column | Compound degradation on acidic silica. | Deactivate the silica gel by pre-treating with a base (e.g., triethylamine (B128534) in the eluent) or use neutral alumina as the stationary phase. |
| Irreversible adsorption. | Try a different stationary phase or use a stronger eluent system. Consider reversed-phase chromatography. | |
| Broad or Tailing Peaks in Chromatography | Poor solubility of the sample in the mobile phase. | Ensure the sample is fully dissolved in the loading solvent. The loading solvent should be as non-polar as possible. |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Presence of Isomeric Impurity (Tiglate) | Isomerization on the stationary phase or during workup. | Use neutral purification conditions. Avoid prolonged exposure to acidic or basic conditions and elevated temperatures. |
| Inconsistent Retention Times in HPLC | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each batch of experiments and ensure accurate mixing of solvents. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography Purification
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., petroleum ether:ethyl acetate 3:2).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Ensure the silica gel bed is level and free of cracks or air bubbles.
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Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Recovery:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by staining.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Typical Purity | Typical Yield | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate Gradient | >95% | Variable, dependent on crude purity | [1] |
| Preparative HPLC | C18 | Acetonitrile / Water Gradient | >99% | High recovery of loaded material | General HPLC knowledge |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Signaling Pathway of this compound
Caption: The activation of Protein Kinase C by this compound.
References
Technical Support Center: Addressing Resistance to 20-Deoxyingenol 3-angelate in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to 20-Deoxyingenol 3-angelate in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its close analog, Ingenol (B1671944) 3-angelate (also known as PEP005), are potent activators of Protein Kinase C (PKC) isoforms. They mimic the function of diacylglycerol (DAG), a natural activator of PKC, binding to the C1 domain of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. This activation can trigger a variety of downstream signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, ultimately leading to pro-apoptotic and anti-proliferative effects in many cancer cell lines.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can be multifactorial. Based on its mechanism of action as a PKC activator, several potential resistance mechanisms can be hypothesized:
-
Alterations in PKC Isoform Expression or Function: Changes in the expression levels of specific PKC isoforms may contribute to resistance. For example, downregulation of pro-apoptotic isoforms like PKCδ or upregulation of anti-apoptotic isoforms could reduce the drug's efficacy. Additionally, mutations in the drug-binding C1 domain of PKC isoforms could prevent the binding of this compound.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells may upregulate anti-apoptotic proteins such as Bcl-2, Mcl-1, XIAP, and c-FLIP to counteract the pro-apoptotic signals initiated by this compound. Resistance to the related compound ingenol mebutate in some cutaneous T-cell lymphoma cell lines was associated with high expression of XIAP and c-FLIP[1].
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and thus its effectiveness. The related compound ingenol mebutate has been identified as a substrate for P-glycoprotein[2].
-
Alterations in Downstream Signaling Pathways: Cells may develop resistance by rewiring their signaling pathways to bypass the effects of PKC activation. This could involve the constitutive activation of pro-survival pathways like PI3K/AKT/mTOR or the MAPK/ERK pathway, which can counteract the apoptotic signals.
-
High Expression of Vasoactive Peptides: In colon cancer cell lines, resistance to PEP005 (Ingenol 3-angelate) has been linked to high expression of the small vasoactive peptide E1, which stimulates cancer cell proliferation.
Q3: How can I confirm if my cell line has developed resistance?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using cell viability assays such as the MTT or CellTiter-Glo assay.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Drug precipitation at high concentrations. | Visually inspect the drug-containing media for precipitates. If necessary, prepare fresh drug dilutions and ensure complete solubilization in the vehicle (e.g., DMSO) before adding to the media. | |
| No significant cell death observed even at high concentrations. | The cell line is intrinsically resistant. | Screen a panel of cell lines to identify a sensitive control. Investigate the potential mechanisms of intrinsic resistance (see FAQs). |
| The drug has degraded. | Store the stock solution of this compound at -80°C and protect it from light. Prepare fresh working dilutions for each experiment. | |
| Incorrect assay endpoint. | Perform a time-course experiment to determine the optimal incubation time for observing the drug's effect. | |
| Resistant cell line culture grows slower than the parental line. | The mechanism of resistance may impact cell fitness. | This is a common observation. Monitor the doubling time of both cell lines and adjust seeding densities accordingly for comparative experiments. |
| Drug concentration for maintaining resistance is too high. | Reduce the concentration of this compound in the maintenance culture to the lowest level that still maintains the resistant phenotype. | |
| Western blot shows no change in phosphorylation of downstream targets (e.g., ERK, AKT) upon treatment. | The treatment time is not optimal for observing phosphorylation changes. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the peak phosphorylation response. |
| The antibody is not specific or sensitive enough. | Use a validated antibody and include appropriate positive and negative controls. | |
| The resistance mechanism bypasses the targeted pathway. | Investigate alternative signaling pathways that may be activated in the resistant cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| HCT116 | Colon Cancer | 50 nM | 500 nM | 10 |
| A549 | Lung Cancer | 100 nM | 1.2 µM | 12 |
| MCF-7 | Breast Cancer | 75 nM | 900 nM | 12 |
| U937 | Leukemia | 20 nM | 300 nM | 15 |
Note: These are example values for illustrative purposes. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Cell counting solution (e.g., Trypan Blue)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 2) to determine the IC50 of this compound in the parental cell line after 72 hours of treatment.
-
Initiate Resistance Induction: Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20. Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.
-
Dose Escalation: Once the cells in the drug-treated culture resume a normal growth rate (comparable to the DMSO-treated control), subculture them and increase the drug concentration by approximately 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation. This process can take several months.
-
Characterization of Resistant Cells: Periodically, and once a stable resistant cell line is established (e.g., can tolerate a concentration 10-fold higher than the initial IC50), confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include DMSO-treated wells as a control.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PKC Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in the PKC signaling pathway.
Materials:
-
Parental and resistant cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-XIAP, anti-c-FLIP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound for the desired time. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the protein expression levels, normalizing to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for developing and analyzing resistant cells.
Caption: Logical flow for troubleshooting experiments.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 20-Deoxyingenol 3-Angelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 20-deoxyingenol (B1631286) 3-angelate. The content is designed to address specific challenges related to stereoselectivity in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the C3-Angeloylation Step
Question: I am observing low yields of the desired 20-deoxyingenol 3-angelate and significant formation of the undesired tiglate isomer. How can I improve the stereoselectivity of the angeloylation reaction and prevent Z- to E-isomerization?
Answer: The isomerization of the angelate (Z-form) to the more stable tiglate (E-form) is a common side reaction during the esterification of ingenol (B1671944) derivatives. This issue can be mitigated by employing a carefully selected coupling reagent and optimizing reaction conditions. A high-yielding and stereoconservative method involves the use of a mixed anhydride (B1165640) of angelic acid.
Troubleshooting Steps:
-
Protecting Group Strategy: To ensure selective acylation at the C3 hydroxyl group and prevent side reactions, it is advisable to first protect the C5 and C20 hydroxyl groups. A common strategy is the formation of a 5,20-acetonide.
-
Choice of Acylating Agent: Instead of using angelic acid with standard coupling reagents, which can promote isomerization, the use of 2,4,6-trichlorobenzoyl angelate anhydride is recommended. This mixed anhydride is highly reactive and facilitates the esterification under mild conditions, minimizing the risk of isomerization.
-
Reaction Conditions: The reaction should be carried out in a non-polar solvent such as toluene (B28343) at room temperature. The use of a mild base like dimethylaminopyridine (DMAP) is crucial for catalysis.
-
Deprotection: Following the angeloylation, the 5,20-acetonide protecting group can be removed under acidic conditions to yield the final product.
Issue 2: Incorrect Stereochemistry of the Ingenane (B1209409) Core
Question: My synthesis is yielding the incorrect diastereomer of the ingenane core, specifically with a cis-fused B/C ring system instead of the desired trans ("in/out") stereochemistry. How can I control the stereochemistry during the formation of the tetracyclic skeleton?
Answer: The establishment of the highly strained "in/out" trans-intrabridgehead stereochemistry of the ingenane core is a significant challenge. Several synthetic strategies have been developed to address this, with the vinylogous pinacol (B44631) rearrangement being a key step in some successful approaches.
Troubleshooting Steps:
-
Precursor Conformation: The stereochemical outcome of the pinacol rearrangement is highly dependent on the conformation of the precursor diol. It is crucial to design the synthetic route to favor a transition state that leads to the desired "in/out" configuration.
-
Lewis Acid Choice and Temperature Control: The choice of Lewis acid and strict temperature control are critical for the success of the vinylogous pinacol rearrangement. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be effective. The reaction should be performed at low temperatures (e.g., -78°C to -40°C) to favor the kinetic product with the desired stereochemistry.
-
Alternative Strategies: If the pinacol rearrangement proves problematic, consider alternative strategies for constructing the ingenane core that have demonstrated success in controlling the B/C ring junction stereochemistry. These include:
-
Intramolecular Dioxenone Photocycloaddition: This method has been used to establish the correct trans-intrabridgehead stereochemistry early in the synthesis.
-
Pauson-Khand Reaction: While this reaction can be used to construct the core, careful substrate design is necessary to favor the desired diastereomer.
-
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Product | Diastereomeric Ratio (dr) / Isomer Ratio | Yield (%) | Reference |
| Stereoconservative Angeloylation | 20-deoxyingenol-5,20-acetonide, 2,4,6-trichlorobenzoyl angelate anhydride, DMAP, Toluene, rt | This compound-5,20-acetonide | >99:1 (Angelate:Tiglate) | 95 | [1] |
| Vinylogous Pinacol Rearrangement | Tigliane (B1223011) precursor diol, BF₃·OEt₂, CH₂Cl₂, -78°C to -40°C | Ingenane core | >10:1 | 80 | [2] |
| Pauson-Khand Cyclization (Model System) | Enyne precursor, Co₂(CO)₈, NMO, Toluene, 0°C to rt | Pentacyclic cyclopentenone | Single diastereomer | 60-70 | [3] |
Key Experimental Protocols
Protocol 1: Stereoconservative C3-Angeloylation of 20-Deoxyingenol
This protocol is adapted from a high-yielding method for the angeloylation of ingenol derivatives.
Step 1: Protection of the C5 and C20 Hydroxyl Groups
-
Dissolve 20-deoxyingenol in 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 20-deoxyingenol-5,20-acetonide.
Step 2: Angeloylation
-
To a solution of 20-deoxyingenol-5,20-acetonide in dry toluene, add 4-(dimethylamino)pyridine (DMAP).
-
Add a solution of 2,4,6-trichlorobenzoyl angelate anhydride in dry toluene dropwise at room temperature.
-
Stir the reaction mixture until complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound-5,20-acetonide.
Step 3: Deprotection
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and aqueous hydrochloric acid (1M).
-
Stir the reaction at room temperature until the acetonide is fully cleaved.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Protocol 2: Vinylogous Pinacol Rearrangement for Ingenane Core Synthesis
This protocol describes a key step in establishing the "in/out" stereochemistry of the ingenane skeleton.
-
Dissolve the tigliane precursor diol in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78°C under an inert atmosphere (e.g., argon).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the cooled solution.
-
Allow the reaction mixture to slowly warm to -40°C over a period of 1-2 hours, while monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -40°C by the addition of triethylamine (B128534) (Et₃N) followed by methanol (B129727) (MeOH).
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the ingenane core with the desired trans-intrabridgehead stereochemistry.
Visualizations
Caption: Workflow for the stereoselective C3-angeloylation of 20-deoxyingenol.
Caption: Troubleshooting logic for incorrect ingenane core stereochemistry.
References
Validation & Comparative
A Comparative Analysis of 20-Deoxyingenol 3-angelate and Ingenol Mebutate for Researchers and Drug Development Professionals
A detailed guide to the mechanisms, efficacy, and experimental data of two related diterpenoid esters with potential applications in oncology and dermatology.
This guide provides a comprehensive comparison of 20-Deoxyingenol (B1631286) 3-angelate and its close structural analog, ingenol (B1671944) mebutate. Both compounds, derived from the Euphorbia plant species, are potent activators of Protein Kinase C (PKC) and have garnered significant interest for their cytotoxic and immune-modulating properties. While ingenol mebutate has seen clinical application for the topical treatment of actinic keratosis, 20-deoxyingenol 3-angelate remains a compound of interest in preclinical research. This document aims to provide an objective comparison based on available experimental data to inform further research and development.
At a Glance: Key Differences and Similarities
| Feature | This compound | Ingenol Mebutate |
| Primary Mechanism of Action | Protein Kinase C (PKC) activator, with selectivity towards PKCα and PKCδ isoforms. Induces autophagy. | Dual mechanism: rapid, localized necrosis and subsequent inflammatory response with neutrophil infiltration. Primarily mediated by PKC activation. |
| Known Biological Activities | Nematicidal, autophagy induction, potential anti-cancer properties (preclinical). | Treatment of actinic keratosis (clinically approved), anti-cancer (preclinical and clinical studies). |
| Clinical Development Stage | Preclinical | Clinically approved for actinic keratosis (though marketing has been withdrawn in some regions due to safety concerns). |
Mechanism of Action: A Tale of Two PKC Activators
Both this compound and ingenol mebutate exert their biological effects primarily through the activation of the Protein Kinase C (PKC) family of enzymes. However, nuances in their downstream signaling pathways and isoform selectivity may account for differences in their observed activities.
Ingenol Mebutate's Dual-Action Mechanism:
Ingenol mebutate is well-characterized for its dual mechanism of action in treating actinic keratosis[1][2][3].
-
Rapid Necrosis: Upon topical application, ingenol mebutate rapidly induces cell death, primarily through necrosis, in the treated area[1][4][5]. This is initiated by the activation of PKC, leading to mitochondrial swelling and disruption of the plasma membrane[2].
-
Inflammatory Response: The initial necrotic phase is followed by a robust inflammatory response characterized by the infiltration of neutrophils[2][3]. This immune response is believed to help clear remaining dysplastic cells.
The following diagram illustrates the simplified signaling pathway of ingenol mebutate.
This compound's PKC-Mediated Autophagy:
Fewer studies have detailed the precise signaling cascade of this compound in the context of cancer. However, research indicates its selective activation of PKCα and PKCδ isoforms. This activation has been linked to the induction of autophagy, a cellular process of degradation and recycling of cellular components. Molecular docking simulations suggest a high-affinity binding to PKCδ, which may underpin its autophagy-enhancing properties.
The proposed signaling pathway for this compound is depicted below.
Comparative Efficacy: A Look at the In Vitro Data
Direct comparative studies on the cytotoxicity of this compound and ingenol mebutate in the same cancer cell lines are limited. However, available data for each compound and its derivatives provide some insight into their relative potency.
| Compound | Cell Line(s) | IC50 Value | Reference |
| Ingenol Mebutate | Panc-1 (Pancreatic Cancer) | 43.1 ± 16.8 nM (72h) | [1] |
| A2058 (Melanoma) | 38 µM (24h) | [6] | |
| HT144 (Melanoma) | 46 µM (24h) | [6] | |
| Human Keratinocytes, HSC-5 (Squamous Cell Carcinoma), HeLa (Cervical Cancer) | 200-300 µM | [6] | |
| 17-acetoxy-20-deoxyingenol 5-angelate (a derivative of 20-deoxyingenol) | HPV-Ker (Keratinocyte) | 14.83 µM (24h), 7.93 µM (48h) | [1] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions. The data presented here are from different studies and should be interpreted with caution. The IC50 values for ingenol mebutate show a wide range, from nanomolar to micromolar, highlighting its variable potency across different cancer types. The data for the 20-deoxyingenol derivative suggests it possesses cytotoxic activity in the micromolar range.
Experimental Protocols
To facilitate the replication and further investigation of the activities of these compounds, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to compare the cytotoxic effects of this compound and ingenol mebutate.
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A2058 melanoma cells)
-
Complete cell culture medium
-
96-well plates
-
This compound and Ingenol Mebutate stock solutions (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and ingenol mebutate in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compounds. Include vehicle control wells (medium with the same concentration of solvent used for the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
The following diagram outlines the workflow for a typical cytotoxicity assay.
Neutrophil Activation Assay
This protocol can be used to assess the ability of the compounds to induce neutrophil activation, a key aspect of ingenol mebutate's mechanism of action.
Objective: To measure the expression of neutrophil activation markers upon treatment with the compounds.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
This compound and Ingenol Mebutate
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Fluorescently labeled antibodies against neutrophil activation markers (e.g., CD11b, CD66b)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method.
-
Cell Treatment: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with FBS. Aliquot the cells into tubes and treat with various concentrations of this compound, ingenol mebutate, PMA, or a vehicle control.
-
Incubation: Incubate the cells for a short period (e.g., 30-60 minutes) at 37°C.
-
Antibody Staining: After incubation, wash the cells and stain them with fluorescently labeled antibodies against the desired activation markers according to the antibody manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of the activation markers.
-
Data Analysis: Determine the percentage of activated neutrophils and the mean fluorescence intensity of the activation markers for each treatment condition.
Conclusion and Future Directions
Both this compound and ingenol mebutate are potent PKC activators with demonstrated cytotoxic and immunomodulatory activities. While ingenol mebutate has a well-documented dual mechanism of action and has been used clinically, this compound is an emerging compound with a distinct mechanism involving the induction of autophagy.
The lack of direct comparative studies is a significant gap in the current literature. Future research should focus on head-to-head comparisons of these two compounds in a panel of cancer cell lines to determine their relative potency and efficacy. Furthermore, in vivo studies are needed to evaluate the anti-tumor activity and pharmacokinetic profile of this compound. A deeper understanding of the downstream signaling pathways of this compound will be crucial for elucidating its full therapeutic potential and for the rational design of novel anti-cancer therapies based on the ingenol scaffold.
References
- 1. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-Deoxyingenol 3-angelate's Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of 20-Deoxyingenol 3-angelate, a diterpene ester derived from the Euphorbia peplus plant, against other anti-cancer agents. This document summarizes key experimental data, details underlying molecular mechanisms, and provides standardized protocols for relevant assays to facilitate informed research and development decisions.
Executive Summary
This compound and its close structural analog, Ingenol (B1671944) 3-angelate (I3A or PEP005), have demonstrated significant anti-cancer properties across a range of cancer cell lines. The primary mechanism of action involves the activation of Protein Kinase C (PKC) isozymes, particularly PKCδ, which triggers a cascade of downstream signaling events leading to apoptosis and inhibition of cell proliferation. This guide presents a comparative analysis of its cytotoxic activity alongside Ingenol Mebutate and the conventional chemotherapeutic drug, Doxorubicin.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (and its analogs) and comparator compounds in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Ingenol 3-angelate (I3A) | A2058 (Melanoma) | 38 | [1] |
| Ingenol 3-angelate (I3A) | HT144 (Melanoma) | 46 | [1] |
| Ingenol Mebutate | Panc-1 (Pancreatic) | 0.0431 | [2] |
| Ingenol Mebutate | HSC-5 (Squamous Cell Carcinoma) | 200 - 300 | [3] |
| Ingenol Mebutate | HeLa (Cervical) | 200 - 300 | [3] |
| Doxorubicin | PC3 (Prostate) | 4.82 | [4] |
| Doxorubicin | 22Rv1 (Prostate) | 0.234 | [5] |
| Doxorubicin | LNCaP (Prostate) | 0.169 | [5] |
| Doxorubicin | HeLa (Cervical) | 2.9 | [6] |
| Doxorubicin | MCF-7 (Breast) | 2.5 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time. The provided data is for comparative purposes. The IC50 value for Doxorubicin in PC3 cells was converted from 2.64 µg/mL using a molecular weight of 543.5 g/mol .
Mechanism of Action: The PKC Signaling Pathway
This compound exerts its anti-cancer effects primarily through the activation of the Protein Kinase C (PKC) family of enzymes. Specifically, it shows a strong affinity for the novel PKC isozyme, PKCδ.[7] Activation of PKCδ initiates a downstream signaling cascade that ultimately leads to apoptosis and cell cycle arrest in cancer cells.
The binding of this compound to the C1 domain of PKCδ mimics the action of diacylglycerol (DAG), a natural activator. This leads to the translocation of PKCδ from the cytoplasm to various cellular compartments, including the nucleus and mitochondria, where it phosphorylates a range of target proteins.[7]
Key downstream effects of PKCδ activation by this compound and its analogs include:
-
Activation of the Ras/Raf/MAPK pathway: This pathway is crucial in regulating cell proliferation and survival. Its activation by PKCδ can paradoxically lead to pro-apoptotic signals in certain cancer cell contexts.[8]
-
Inhibition of the PI3K/AKT signaling pathway: The PI3K/AKT pathway is a major survival pathway in cancer cells. Its inhibition by PKCδ activation contributes to the pro-apoptotic effects of this compound.[8]
-
Induction of Apoptosis: Activated PKCδ can phosphorylate and activate pro-apoptotic proteins such as caspases and modulate the expression of Bcl-2 family proteins, leading to programmed cell death.[9]
-
Cell Cycle Arrest: PKCδ activation can also lead to cell cycle arrest, preventing cancer cells from proliferating.[7]
Signaling Pathway Diagram
Caption: PKCδ signaling cascade induced by this compound.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.[10][11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram
Caption: Workflow for MTT-based cell viability and IC50 determination.
Conclusion
This compound and its related compounds represent a promising class of anti-cancer agents with a distinct mechanism of action centered on the activation of PKCδ. The comparative data presented in this guide highlight its potency, which in some cases is comparable to or exceeds that of established chemotherapeutics, albeit in different cellular contexts. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and similar natural products in oncology. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for this compound in a clinical setting.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to PKC Activators: 20-Deoxyingenol 3-angelate vs. Phorbol 12-myristate 13-acetate (PMA)
For researchers and drug development professionals navigating the complex landscape of Protein Kinase C (PKC) activators, understanding the nuanced differences between available compounds is critical. This guide provides an objective comparison of 20-Deoxyingenol 3-angelate, represented by its close and well-studied analog Ingenol (B1671944) 3-angelate (I3A, also known as PEP005), and the classical PKC activator, Phorbol (B1677699) 12-myristate 13-acetate (PMA). This comparison is supported by experimental data on their biochemical activity, cellular effects, and downstream signaling pathways.
Quantitative Comparison of PKC Isoform Binding Affinity
A key differentiator between PKC activators is their affinity for various PKC isoforms. The following table summarizes the binding affinities (Ki) of Ingenol 3-angelate (I3A) for several PKC isoforms. While a direct head-to-head comparison with PMA from a single study is limited, the data indicates that I3A is a potent, broad-spectrum activator of classical and novel PKC isoforms.[1]
| PKC Isoform | Ingenol 3-angelate (I3A) Ki (nM)[1] | Phorbol 12-myristate 13-acetate (PMA) Ki (nM) |
| PKCα | 0.3 ± 0.02 | Data varies across studies; generally in the low nanomolar range. |
| PKCβ | 0.105 ± 0.019 | Data varies across studies; generally in the low nanomolar range. |
| PKCγ | 0.162 ± 0.004 | Data varies across studies; generally in the low nanomolar range. |
| PKCδ | 0.376 ± 0.041 | Data varies across studies; generally in the low nanomolar range. |
| PKCε | 0.171 ± 0.015 | Data varies across studies; generally in the low nanomolar range. |
Note: The binding affinity of PMA for PKC isoforms is well-established to be in the low nanomolar range, making it a highly potent activator. The provided data for I3A demonstrates comparable high-affinity binding.
Differential Cellular and Signaling Effects
While both I3A and PMA are potent PKC activators, they elicit distinct cellular responses and modulate downstream signaling pathways differently.
Cellular Effects:
| Feature | Ingenol 3-angelate (I3A/PEP005) | Phorbol 12-myristate 13-acetate (PMA) |
| Cell Proliferation | Inhibited cell proliferation with somewhat lower potency than PMA in some cell lines.[2][3] | Potent inhibitor of cell proliferation in many cancer cell lines.[4] |
| PKC Translocation | Induces translocation of PKC isoforms with equal or higher potency than PMA. Notably, it causes a rapid nuclear translocation of PKCδ.[2][3][5] | Induces translocation of PKC isoforms, typically to the cell membrane.[5] |
| Cytokine Induction | Induces a higher level of interleukin-6 (IL-6) secretion compared to PMA in WEHI-231 cells, with a biphasic dose-response.[2][3] | A known inducer of various cytokines. |
| Apoptosis | Induces apoptosis in acute myeloid leukemia cells, an effect mediated by PKCδ.[6][7] In contrast, it provides a strong survival signal to T cells via PKCθ activation.[8] | Can induce either apoptosis or cell differentiation depending on the cell type and context. In leukemic cells, it tends to induce differentiation.[5] |
| PKC Downregulation | Strongly down-regulates PKCα and PKCδ protein levels after prolonged exposure.[5] | Only slightly decreases PKCα and PKCδ levels under similar conditions.[5] |
Downstream Signaling Pathways:
I3A (PEP005) and PMA activate a cascade of downstream signaling events. While there is overlap, the specific pathways and the magnitude of their activation can differ, leading to distinct biological outcomes.
-
Ingenol 3-angelate (PEP005): In cancer cells, PEP005 has been shown to increase the phosphorylation of PKCδ, Raf1, ERK1/2, JNK, and p38 MAPK.[9] It has also been observed to reduce the expression of PKCα and the levels of phosphorylated AKT.[9] The activation of PKCδ and subsequent downstream signaling are crucial for its pro-apoptotic effects in certain cancer cells.[6][9] In melanoma cells, I3A has been shown to suppress NF-κB and COX-2 signaling.[10]
-
Phorbol 12-myristate 13-acetate (PMA): PMA is a well-known activator of the MAPK/ERK pathway.[11][12] It can also activate canonical Wnt signaling.[13] In non-small cell lung cancer cells, PMA-induced growth arrest is mediated through the induction of the transcription factor KLF6.[4] In prostate cancer cells, PMA can induce apoptosis through the activation of JNK and p53 signaling pathways.[14]
Signaling Pathway Diagrams
Caption: Signaling pathway of Ingenol 3-angelate (I3A/PEP005).
Caption: Signaling pathway of Phorbol 12-myristate 13-acetate (PMA).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used to characterize and compare PKC activators.
In Vitro PKC Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for a specific PKC isoform by measuring its ability to displace a radiolabeled ligand, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a specific human recombinant PKC isoform, phosphatidylserine (B164497) (a cofactor for PKC activation), and a buffer solution.
-
Incubation: Add increasing concentrations of the test compound (e.g., I3A or PMA) and a fixed concentration of [³H]PDBu to the reaction mixture. Incubate at room temperature to allow for competitive binding.
-
Separation of Bound and Free Ligand: Separate the PKC-bound [³H]PDBu from the unbound radioligand using a filtration method (e.g., passing the mixture through a polyethyleneimine-treated glass fiber filter).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
PKC Translocation Assay Using GFP-tagged PKC Isoforms
This method visualizes the movement of PKC isoforms from the cytosol to cellular membranes upon activation in living cells.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO-K1) and transfect them with a plasmid encoding a specific PKC isoform fused to Green Fluorescent Protein (GFP).
-
Cell Treatment: Treat the transfected cells with the PKC activator (e.g., I3A or PMA) at various concentrations and for different time points.
-
Live-Cell Imaging: Visualize the subcellular localization of the GFP-tagged PKC isoform using a confocal microscope.
-
Image Analysis: Quantify the translocation by measuring the fluorescence intensity in the cytoplasm versus the cell membrane or specific organelles over time.
Western Blot Analysis of PKC Activation and Downstream Signaling
Western blotting is used to detect the phosphorylation status of PKC isoforms (an indicator of activation) and downstream target proteins.
Methodology:
-
Cell Lysis: Treat cells with the PKC activator and then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[15]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-PKCδ) or total protein.[15][16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][16]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow Diagram
Caption: A logical workflow for comparing PKC activators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jme.bioscientifica.com [jme.bioscientifica.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Analysis of 20-Deoxyingenol 3-angelate and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate, a diterpenoid ester derived from plants of the Euphorbia genus, has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties. This compound and its analogs are known to exert their effects primarily through the activation of Protein Kinase C (PKC) isozymes, leading to a cascade of downstream signaling events that can induce apoptosis and inhibit tumor cell proliferation. This guide provides a comparative analysis of 20-Deoxyingenol 3-angelate and its synthetic analogs, summarizing key performance data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. While a comprehensive head-to-head comparison of a wide array of analogs in a single study is not yet available in the public domain, this document synthesizes the most relevant data from multiple sources to offer a valuable resource for researchers in the field.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of 20-Deoxyingenol and its analogs has been evaluated against various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their anti-proliferative efficacy. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Compound | Cell Line | IC50 (µM) | Reference |
| 20-Deoxyingenol 1,3,4-oxadiazole (B1194373) derivative 22 | HepG2 (Liver Carcinoma) | 8.8 | [1] |
| A549 (Lung Carcinoma) | >50 | [1] | |
| Ingenol-3-dodecanoate (IngC) | Glioma Cell Lines (Panel) | Varies | [2] |
Table 1: Cytotoxicity of 20-Deoxyingenol Analogs against Human Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-O-angeloyl-20-O-acetyl ingenol (B1671944) (AAI) | K562 (Chronic Myeloid Leukemia) | Potent | [3] |
| Ingenol Mebutate (Ingenol 3-angelate) | K562 (Chronic Myeloid Leukemia) | Less potent than AAI | [3] |
Table 2: Comparative Cytotoxicity of Ingenol Analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of 20-Deoxyingenol and its analogs.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
20-Deoxyingenol analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 20-Deoxyingenol analogs in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protein Kinase C (PKC) Activation Assay
This assay determines the ability of the compounds to activate PKC, a key mechanism of their action.
Materials:
-
Purified PKC isoforms (e.g., PKCα, PKCδ)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing lipids like phosphatidylserine (B164497) and diacylglycerol as cofactors)
-
20-Deoxyingenol analogs
-
96-well microplates (black, low-binding)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In each well of the microplate, prepare a reaction mixture containing the assay buffer, the specific PKC isoform, and the substrate peptide.
-
Compound Addition: Add the 20-Deoxyingenol analogs at various concentrations to the wells. Include a positive control (e.g., a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate - PMA) and a negative control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate peptide by the activated PKC.
-
Data Analysis: The activity of the compounds is expressed as the percentage of PKC activation relative to the positive control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined.
Signaling Pathways and Mechanisms of Action
20-Deoxyingenol and its analogs primarily function as activators of Protein Kinase C (PKC). This activation initiates a complex network of downstream signaling pathways that ultimately lead to the observed anti-cancer effects.
PKC-Mediated Signaling Cascade
The binding of 20-Deoxyingenol analogs to the C1 domain of conventional (e.g., PKCα) and novel (e.g., PKCδ) PKC isoforms mimics the action of the endogenous second messenger diacylglycerol (DAG). This leads to the translocation of PKC from the cytosol to the cell membrane and its subsequent activation. Activated PKC then phosphorylates a multitude of downstream target proteins, triggering various cellular responses.
Differential Modulation by Analogs
The structural modifications in the analogs of 20-Deoxyingenol can influence their binding affinity and selectivity for different PKC isoforms. For instance, studies on 20-deoxyingenol esters have highlighted their selective activation of PKCα and PKCδ isoforms[4]. This isoform-specific activation can lead to distinct downstream signaling profiles and, consequently, different biological outcomes. For example, the activation of PKCδ is often associated with pro-apoptotic signals, while the role of PKCα can be more complex and context-dependent. The structure-activity relationship (SAR) studies of these analogs are crucial for designing compounds with improved potency and selectivity for specific therapeutic applications.
Conclusion
This compound and its analogs represent a promising class of anti-cancer compounds with a distinct mechanism of action centered on the activation of Protein Kinase C. The available data, though not yet fully comparative, indicate that structural modifications to the 20-deoxyingenol scaffold can significantly impact cytotoxic potency and potentially the specific signaling pathways that are modulated. The 20-deoxyingenol 1,3,4-oxadiazole derivative 22, for example, has shown promising activity against liver cancer cells with low toxicity to normal cells[1]. Further research, particularly direct comparative studies of a wider range of analogs on a standardized panel of cancer cell lines, is warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future studies in this exciting area of cancer drug discovery.
References
Comparative Analysis of the Nematicidal Activity of 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nematicidal activity of 20-Deoxyingenol 3-angelate (DI3A), a major constituent of Euphorbia peplus latex, with other established nematicidal agents. The information presented herein is supported by experimental data to facilitate informed decisions in the research and development of novel nematicides.
Comparative Efficacy of Nematicidal Agents
The nematicidal potency of this compound has been evaluated against the free-living nematodes Caenorhabditis elegans and Panagrellus redivivus. The following table summarizes the 72-hour median lethal concentration (LC50) values of DI3A and other commercially available nematicides against C. elegans, providing a quantitative comparison of their efficacy.
| Compound | Target Nematode | LC50 (µg/mL) | Exposure Time | Citation |
| This compound (DI3A) | Caenorhabditis elegans | 10.2 ± 0.4 | 72 hours | |
| Panagrellus redivivus | 13.4 ± 0.5 | 72 hours | ||
| Abamectin | Caenorhabditis elegans | 9.5 | Not Specified | |
| Fluopyram | Caenorhabditis elegans | 0.29 | 24 hours | [1] |
| Levamisole | Caenorhabditis elegans | ~2.1 (9.5 µM) | 40 minutes (IC50) | [2] |
Experimental Protocols
Nematicidal Activity Assay (Mortality Assay)
This protocol outlines a standard method for determining the nematicidal activity of a test compound using Caenorhabditis elegans.
1. Nematode Culture and Synchronization:
-
C. elegans (wild-type N2 strain) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source at 20°C.
-
Age-synchronized populations of L4 larvae are obtained by standard methods (e.g., bleaching to isolate eggs, followed by hatching and growth to the L4 stage).
2. Preparation of Test Solutions:
-
The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the stock solution are prepared in M9 buffer or a suitable assay medium to achieve the desired final concentrations for testing. A solvent control (containing the same concentration of the solvent as the highest test concentration) is also prepared.
3. Exposure of Nematodes:
-
Synchronized L4 nematodes are washed off the NGM plates with M9 buffer and collected in a centrifuge tube.
-
The nematodes are washed several times to remove bacteria.
-
Approximately 20-30 nematodes are transferred into each well of a 96-well microtiter plate.
-
The prepared test solutions of varying concentrations and the solvent control are added to the respective wells. Each concentration is typically tested in triplicate.
4. Incubation and Observation:
-
The microtiter plates are incubated at 20°C for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the nematodes in each well are observed under a dissecting microscope.
-
Mortality is assessed by gently prodding the nematodes with a platinum wire pick. Nematodes that do not respond to touch are considered dead.
5. Data Analysis:
-
The percentage of mortality is calculated for each concentration.
-
The LC50 value (the concentration of the compound that causes 50% mortality) is determined using probit analysis or other suitable statistical software.
Mechanism of Action: Signaling Pathways
The nematicidal activity of this compound is mediated through the upregulation of the tpa-1 gene in C. elegans. This gene encodes a protein kinase C (PKC) isotype, suggesting that DI3A exerts its toxic effects by activating a specific signaling cascade within the nematode.[3][4]
Caption: Proposed signaling pathway for the nematicidal activity of this compound in C. elegans.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a compound's nematicidal activity.
Caption: General experimental workflow for determining nematicidal activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tpa-1 gene of Caenorhabditis elegans encodes two proteins similar to Ca(2+)-independent protein kinase Cs: evidence by complete genomic and complementary DNA sequences of the tpa-1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pivotal Role of PKC Delta in the Cytotoxic Action of 20-Deoxyingenol 3-angelate
A Comparative Guide for Researchers and Drug Development Professionals
20-Deoxyingenol 3-angelate, also known as ingenol (B1671944) mebutate or PEP005, is a potent diterpene ester isolated from the sap of Euphorbia peplus. Approved for the topical treatment of actinic keratosis, its anti-cancer properties have been a subject of intense research. A growing body of evidence points towards the activation of Protein Kinase C (PKC) isoforms as a key mechanism of its action. This guide provides a comparative analysis of experimental data confirming the central role of the delta isoform of PKC (PKCδ) in mediating the pro-apoptotic effects of this compound, offering a valuable resource for researchers in oncology and drug development.
Pro-Apoptotic Effects Mediated by PKCδ Activation
This compound has demonstrated potent anti-leukemic and anti-lymphoma activity by inducing apoptosis.[1][2][3][4] This effect is critically dependent on the presence and activation of PKCδ.[3][4] In contrast to its effect on leukemic cells, in T-cells, which express PKCθ, the compound can provide a strong survival signal, highlighting the isoform-specific effects of this PKC activator.[3][5]
Comparative Efficacy in Cancer Cell Lines
The cytotoxic efficacy of this compound is directly correlated with the expression of PKCδ in cancer cells. Studies have shown that cell lines with higher levels of PKCδ are more susceptible to the drug's apoptotic effects.
| Cell Line Type | Observation | Reference |
| Acute Myeloid Leukemia (AML) | Potent induction of apoptosis at nanomolar concentrations. Efficacy correlates with PKCδ expression. | [3][4] |
| Cutaneous T-Cell Lymphoma (CTCL) | Significant induction of apoptosis in sensitive cell lines, associated with PKCδ activation. | [1][2] |
| KG1a Leukemia Cells (PKCδ deficient) | No response to this compound. | [3][4] |
| KG1a Leukemia Cells (transfected with EGFP-PKCδ) | Restored sensitivity to apoptosis induction by this compound. | [3][4] |
Signaling Pathways and Downstream Effectors
The activation of PKCδ by this compound initiates a cascade of downstream events culminating in apoptosis. This is in contrast to other PKC activators, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), which can have different downstream effects and may even promote carcinogenesis.[6]
Key downstream events following PKCδ activation include:
-
Induction of Reactive Oxygen Species (ROS): Increased ROS production contributes to the apoptotic process.[1][2]
-
Loss of Mitochondrial Membrane Potential: A critical step in the intrinsic apoptotic pathway.[1]
-
Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1]
-
Downregulation of Anti-Apoptotic Proteins: Reduction in the levels of XIAP and c-FLIP, which normally inhibit caspases.[1][2]
Experimental Confirmation of PKCδ's Role
The definitive role of PKCδ in the action of this compound has been established through a series of key experiments.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., CTCL cell lines HuT-78 and HH) are cultured in appropriate media and conditions.
-
Cells are treated with a specific concentration of this compound (e.g., 50 nM) for various time points.
2. Western Blot for PKCδ Activation:
-
Objective: To detect the processing of the 78 kDa pro-form of PKCδ to its 41 kDa active catalytic domain.[1]
-
Methodology:
-
After treatment, cells are harvested and lysed.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for PKCδ.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
A reduction in the 78 kDa band and an increase in the 41 kDa band indicate PKCδ activation.
-
3. Immunofluorescence for PKCδ Translocation:
-
Objective: To visualize the translocation of PKCδ from the cytoplasm to cellular membranes (plasma, nuclear, mitochondrial), a hallmark of its activation.[7]
-
Methodology:
-
Cells are grown on coverslips and treated with this compound.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against PKCδ is followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained (e.g., with DAPI).
-
Coverslips are mounted and imaged using a confocal microscope.
-
4. Apoptosis and Cell Viability Assays:
-
Objective: To quantify the extent of apoptosis and loss of cell viability induced by the treatment.
-
Methodology:
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Cell Viability: Assays such as WST-1 or MTT, which measure mitochondrial dehydrogenase activity in metabolically active cells, are commonly used.[1]
-
5. Measurement of ROS and Mitochondrial Membrane Potential:
-
Objective: To assess key downstream effects of PKCδ activation.
-
Methodology:
-
ROS: Cellular ROS levels can be measured using fluorescent probes like DCFDA.
-
Mitochondrial Membrane Potential: Staining with dyes such as TMRM+ allows for the quantification of mitochondrial membrane potential by flow cytometry.[1]
-
6. PKC Inhibition Experiments:
-
Objective: To demonstrate that the observed effects are indeed PKC-dependent.
-
Methodology:
-
Cells are pre-treated with a broad-spectrum PKC inhibitor (e.g., bisindolylmaleimide I) before adding this compound.[2]
-
Apoptosis, caspase processing, ROS production, and cell viability are then measured and compared to cells treated with this compound alone.
-
A reduction in the effects of this compound in the presence of the inhibitor confirms the role of PKC.
-
Conclusion
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refubium - Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of 20-Deoxyingenol 3-angelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of 20-Deoxyingenol 3-angelate (DI3A), a member of the ingenol (B1671944) family of diterpenoids. Due to the limited availability of direct preclinical data for DI3A, this guide leverages experimental data from its close structural analogue, Ingenol-3-angelate (I3A), the active component of the FDA-approved drug Picato® (ingenol mebutate), to provide a contextual analysis. The therapeutic index, a critical measure of a drug's safety, is assessed by comparing its efficacy in treating diseases against its potential to cause harm.
Comparative Analysis of In Vitro Efficacy
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ingenol-3-angelate (I3A) | A2058 | Human Melanoma | 38[1] |
| Ingenol-3-angelate (I3A) | HT144 | Human Melanoma | 46[1] |
| This compound (DI3A) | - | - | Data not available |
Table 1: In Vitro Cytotoxicity of Ingenol-3-angelate (I3A) in Human Melanoma Cell Lines. Data for the closely related compound I3A is presented as a surrogate for this compound.
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50) via MTT Assay
The following protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.
1. Cell Culture and Seeding:
-
Human melanoma cell lines (e.g., A2058, HT144) are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in the complete cell culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) is also included.
-
The plates are incubated for a specified period, typically 24 to 72 hours.[1]
3. MTT Assay:
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
References
A Comparative Guide to the Efficacy of 20-Deoxyingenol 3-angelate in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 20-Deoxyingenol 3-angelate (DI3A), a novel diterpene ester, with its close structural analog, ingenol (B1671944) 3-angelate (I3A), also known as ingenol mebutate or PEP005. I3A is a well-characterized compound approved for the topical treatment of actinic keratosis. This comparison aims to objectively present the available experimental data to inform research and drug development efforts in oncology.
In Vitro Efficacy
The in vitro cytotoxic and immunomodulatory effects of both this compound and ingenol 3-angelate have been evaluated across various cancer cell lines. While data for ingenol 3-angelate is more extensive, emerging studies are beginning to shed light on the potential of this compound.
| Compound | Cell Line | Assay | Efficacy Metric | Result | Reference |
| This compound (DI3A) | Non-Small Cell Lung Cancer (NSCLC) Cells | NK Cell-Mediated Cytotoxicity | % Lysis | Enhanced NK cell-mediated killing at 10 µM | [1][2] |
| Ingenol 3-angelate (I3A) | A2058 (Melanoma) | MTT Assay | IC50 | 38 µM | [3] |
| HT144 (Melanoma) | MTT Assay | IC50 | 46 µM | [3] | |
| Colo205 (Colon Cancer) | Apoptosis Assay | Apoptosis Induction | Time and concentration-dependent | [4] | |
| RM-1 (Prostate Cancer) | CCK-8 Assay | IC50 | 74.3 µM | [5] | |
| LNCaP (Prostate Cancer) | CCK-8 Assay | IC50 | 80.1 µM | [5] |
Table 1: Comparative In Vitro Efficacy of this compound and Ingenol 3-angelate.
In Vivo Efficacy
In vivo studies, primarily in mouse xenograft models, have demonstrated the anti-tumor activity of ingenol 3-angelate. While specific in vivo anti-cancer studies for this compound are not as widely published, its immunomodulatory effects suggest potential for in vivo efficacy.
| Compound | Tumor Model | Animal Model | Administration | Key Findings | Reference |
| Ingenol 3-angelate (I3A) | Subcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) tumors | Nude mice | Topical | Inhibition of tumor growth | [6] |
| DMBA-induced skin carcinoma | Mice | Topical | Suppression of skin tumor growth | [3] |
Table 2: In Vivo Efficacy of Ingenol 3-angelate.
Mechanism of Action: A Focus on Protein Kinase C (PKC)
Both this compound and ingenol 3-angelate are known activators of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[2][7][8]
This compound (DI3A) is a selective activator of PKCα and PKCδ isoforms.[7] In the context of its nematicidal activity, DI3A upregulates the TPA-1 gene, which encodes a PKC isotype.[9]
Ingenol 3-angelate (I3A) is a broad activator of classical and novel PKC isoforms.[2][8] Its pro-apoptotic effects in many cancer cells are primarily mediated through the activation of PKCδ.[2][10] This activation triggers a downstream signaling cascade involving the MEK/ERK pathway, leading to cell death.[4]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2058, HT144)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound and/or Ingenol 3-angelate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ingenol 3-angelate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
Test compound (this compound or Ingenol 3-angelate) and vehicle
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers (Volume = (length x width^2)/2).
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via topical application, intraperitoneal injection, or oral gavage) and vehicle to the respective groups according to the desired dosing schedule.
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.
Conclusion
Both this compound and its analog, ingenol 3-angelate, demonstrate promising anti-cancer properties, primarily through the activation of PKC signaling pathways. While ingenol 3-angelate is more extensively studied with established in vitro and in vivo efficacy data, preliminary findings for this compound, particularly its immunomodulatory effects, warrant further investigation. Direct, head-to-head comparative studies are needed to fully elucidate the relative potency and therapeutic potential of these two related compounds. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cascade targeting codelivery of ingenol-3-angelate and doxorubicin for enhancing cancer chemoimmunotherapy through synergistic effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 20-Deoxyingenol 3-angelate as an ABCB1 Transporter Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
20-Deoxyingenol 3-angelate, also known as Ingenol-3-angelate (Ing3A), has been identified as a substrate of the ABCB1 transporter. This interaction is significant as ABCB1 is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs. The evidence for Ing3A as an ABCB1 substrate is supported by multiple lines of experimental investigation, including reversal of MDR, inhibition of photolabeling, and differential intracellular accumulation in cells with and without ABCB1 expression. However, a direct quantitative comparison with other well-characterized ABCB1 substrates is challenging due to the absence of specific transport kinetic parameters (e.g., K_m, V_max) for Ing3A in the public domain. This guide provides the available data and the methodologies to conduct such comparative studies.
Data Presentation: Comparison with Known ABCB1 Substrates/Inhibitors
The following table summarizes the available data for this compound and compares it with well-established ABCB1 substrates and inhibitors.
| Compound | Type | Method | Cell Line | Quantitative Data |
| This compound (Ing3A) | Substrate | Doxorubicin Resistance Reversal | HCT-15 (P-gp overexpressing) | Qualitative: Reverses resistance to doxorubicin. |
| [¹²⁵I]-IAAP Photolabeling Inhibition | HiFive cells overexpressing human P-gp | Qualitative: Blocks photoaffinity labeling of human P-gp.[1] | ||
| Intracellular Accumulation | KB-V1 (P-gp expressing) vs. KB-31 | Semi-quantitative: Intracellular levels are significantly lower in P-gp expressing cells; this is reversed by the P-gp inhibitor XR9576.[1] | ||
| Verapamil | Substrate/Inhibitor | Calcein (B42510) AM Efflux Assay | KB-V1 | IC₅₀: 9.45 µM |
| ATPase Assay | NIH-MDR1-G185 cells | Stimulates ATPase activity. | ||
| Caco-2 Permeability | Caco-2 | Efflux Ratio: >2[2] | ||
| Cyclosporin A | Substrate/Inhibitor | Calcein AM Efflux Assay | KB-V1 | IC₅₀: 5.57 µM |
| In vivo P-gp inhibition at the BBB | Rat | EC₅₀: 7.2 µM[3] | ||
| Caco-2 Permeability | Caco-2 | Efflux Ratio: 9.62[4] | ||
| Paclitaxel | Substrate | Cytotoxicity Assay | Ovarian cancer cell lines | IC₅₀ is correlated with ABCB1 expression and efflux rate.[5] |
| ATPase Assay | - | Stimulates ATPase activity.[6] | ||
| Doxorubicin | Substrate | Cytotoxicity Assay | Drug-resistant cancer cell lines | Resistance is correlated with increased MDR1 expression.[7] |
| Caco-2 Permeability | Caco-2 | Known to have a high efflux ratio. | ||
| Vinblastine | Substrate | Cytotoxicity Assay | SW620 Ad20 cells | Resistance reversed by CBT-1.[8] |
| ATPase Assay | - | Does not significantly stimulate ATPase activity at low concentrations.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of ABCB1 substrates.
ATPase Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is often stimulated by its substrates.
Principle: ABCB1 utilizes the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released. Substrates of ABCB1 typically increase the basal ATPase activity of the transporter.
Methodology:
-
Membrane Preparation: Isolate membranes from cells overexpressing human ABCB1 (e.g., Sf9 insect cells or HEK293 cells).
-
Reaction Mixture: Prepare a reaction buffer containing the isolated membranes, Mg-ATP, and the test compound (this compound or comparator compounds) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate (a specific ABC transporter inhibitor) from the total activity. Plot the stimulation of ATPase activity against the compound concentration to determine the EC₅₀ (concentration for half-maximal stimulation).
Calcein AM Extrusion Assay
This is a cell-based fluorescence assay to assess the inhibitory potential of a compound on ABCB1-mediated efflux.
Principle: Calcein AM is a non-fluorescent, cell-permeable substrate of ABCB1. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is not an ABCB1 substrate and is retained in the cell. In cells overexpressing ABCB1, Calcein AM is rapidly extruded, leading to low intracellular fluorescence. A test compound that is a substrate or inhibitor of ABCB1 will compete with Calcein AM for efflux, resulting in increased intracellular calcein fluorescence.
Methodology:
-
Cell Culture: Use a cell line overexpressing ABCB1 (e.g., K562/MDR, KB-V1) and a corresponding parental cell line as a control.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (this compound or comparator compounds).
-
Calcein AM Loading: Add Calcein AM to the cells and incubate for a specific time (e.g., 30 minutes at 37°C).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Calculate the increase in calcein fluorescence in the presence of the test compound compared to the control. The IC₅₀ value (concentration causing 50% inhibition of Calcein AM efflux) can be determined by plotting the fluorescence intensity against the compound concentration.[9][10]
Vectorial Transport (Caco-2) Assay
This assay uses a polarized cell monolayer to mimic the intestinal barrier and directly measure the directional transport of a compound.
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions, expressing various transporters, including ABCB1, on the apical (lumenal) side. The transport of a compound is measured in both directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. A higher B-to-A transport compared to A-to-B transport indicates active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-28 days to allow for differentiation and polarization.
-
Transport Experiment:
-
A-to-B Transport: Add the test compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
B-to-A Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver chambers at different time points using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis:
Mandatory Visualizations
Experimental Workflow for ABCB1 Substrate Validation
Caption: A logical workflow illustrating the key experimental approaches to validate a compound as an ABCB1 substrate.
Signaling Pathway of ABCB1-Mediated Drug Efflux
Caption: A simplified diagram showing the ATP-dependent efflux of this compound by the ABCB1 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of MDR1 and MDR3 gene products in paclitaxel-, doxorubicin- and vincristine-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Analysis of 20-Deoxyingenol 3-angelate and its Analogue, Ingenol 3-angelate, Across Various Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of 20-Deoxyingenol 3-angelate (DI3A) and its closely related analogue, Ingenol 3-angelate (I3A), also known as Ingenol Mebutate and PEP005. These compounds, extracted from the sap of Euphorbia peplus, have demonstrated potent anti-tumor activities through a dual mechanism of action involving direct cytotoxicity and immune system activation.[1][2] This document synthesizes preclinical and clinical data to compare their efficacy across different cancer types, details key experimental protocols, and illustrates the underlying signaling pathways.
Mechanism of Action: A Dual Approach to Cancer Therapy
Ingenol 3-angelate (I3A) and its deoxy-analogue are potent activators of Protein Kinase C (PKC) isoenzymes.[2] This activation triggers two primary anti-cancer effects:
-
Direct Tumor Cell Death: I3A induces rapid mitochondrial swelling and disruption, leading to primary necrosis of cancer cells.[1][3] In many cancer cell lines, it also promotes apoptosis (programmed cell death) through the activation of specific PKC isoforms, particularly PKCδ, and subsequent caspase activation.[2][4][5]
-
Immune-Mediated Response: Following initial cell death, I3A stimulates an acute inflammatory response characterized by the infiltration of neutrophils.[2][6] It also enhances the release of various chemokines and cytokines, promotes the maturation of dendritic cells, and boosts the proliferation and activity of anti-tumor T cells, leading to a targeted immune attack against remaining cancer cells.[4][7] Furthermore, studies suggest I3A damages tumor vasculature, disrupting the blood supply essential for tumor growth.[8]
Caption: Dual mechanism of Ingenol 3-angelate (I3A) in cancer therapy.
Comparative Efficacy Across Cancer Types
The efficacy of I3A has been evaluated in various cancer models, both in vitro and in vivo. Quantitative data reveals varying sensitivity across different cancer cell lines, while clinical studies have demonstrated its effectiveness in treating non-melanoma skin cancers.
| Cancer Type | Cell Line(s) | Key Efficacy Metric | Result | Citation(s) |
| Prostate Cancer | RM-1 (mouse) | IC50 | 74.3 µM | [4] |
| LNCaP (human) | IC50 | 80.1 µM | [4] | |
| Melanoma | A2058 (human) | IC50 | 38 µM | [9] |
| HT144 (human) | IC50 | 46 µM | [9] | |
| A2058 (human) | Proliferation Inhibition | 68% at 1 µM, 44% at 5 µM | [9] | |
| HT144 (human) | Proliferation Inhibition | 72% at 1 µM, 48% at 5 µM | [9] | |
| Acute Myeloid Leukemia (AML) | Primary AML cells | Apoptosis Induction | Potent induction at low (nM) concentrations | [2][7] |
| Cancer Type | Study Type | Treatment | Efficacy Metric | Result | Citation(s) |
| Actinic Keratosis (AK) | Clinical Trials | 0.015% - 0.05% gel | Complete lesion disappearance | Effective short-course treatment | [10][11] |
| Superficial Basal Cell Carcinoma (sBCC) | Phase IIa Study | 0.05% gel (2 days) | Histological Clearance Rate | Up to 71% | [12] |
| Squamous Cell Carcinoma (SCC) | Mouse Model | Topical gel | Tumor Reduction | Effective tumor elimination/reduction | [8] |
| Melanoma | Mouse Model | Topical gel | Tumor Reduction | Elimination of tumors at 5 of 8 sites | [8] |
Key Signaling Pathway: PKCδ-Mediated Apoptosis
A crucial component of I3A's action in several cancers, including leukemia and melanoma, is the activation of the pro-apoptotic PKCδ isoform.[2] Upon activation by I3A, PKCδ translocates to various cellular compartments, including the mitochondria, where it initiates a cascade of events leading to programmed cell death.
Caption: I3A-induced PKCδ activation pathway leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to evaluate the efficacy of this compound and its analogues.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., A2058, HT144) are seeded in 96-well plates and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with various concentrations of I3A or a vehicle control for a specified duration (e.g., 24-48 hours).[9]
-
MTT Addition: MTT reagent (e.g., 2 mg/ml) is added to each well, and plates are incubated for 2-4 hours at 37°C.[9]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.
-
Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative capacity.
-
Principle: It tests the effect of a cytotoxic agent on the ability of cells to undergo unlimited division and form colonies.
-
Protocol:
-
Treatment: Cells are treated with different concentrations of I3A for a set period (e.g., 24 hours).
-
Seeding: After treatment, cells are harvested, counted, and re-seeded at a low density in new plates.
-
Incubation: Plates are incubated for 1-2 weeks until visible colonies are formed.
-
Staining & Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing >50 cells are counted.
-
Analysis: The survival fraction is calculated by normalizing the number of colonies in treated samples to that in control samples.[13]
-
Caption: Standard workflows for in vitro cell viability and survival assays.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Principle: Uses Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that cannot cross the membrane of live cells, thus staining late apoptotic/necrotic cells).
-
Protocol:
-
Treatment: Cells are treated with I3A or vehicle control for the desired time.[4][9]
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Samples are analyzed on a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4][9]
-
Conclusion and Future Directions
This compound and its analogue Ingenol 3-angelate are potent anti-cancer agents with a unique dual mechanism that combines direct tumor ablation with robust immune stimulation.[1] Preclinical data shows significant efficacy against melanoma, prostate cancer, and leukemia cell lines, with varying IC50 values suggesting cancer-type specific sensitivity.[4][9] Clinical success in treating non-melanoma skin cancers like actinic keratosis and superficial basal cell carcinoma further validates its therapeutic potential.[10][12]
Despite these promising results, challenges remain, including intense local skin reactions and safety concerns that have curtailed some clinical applications.[1] Future research should focus on optimizing the safety profile, exploring advanced drug delivery systems to target tumors systemically, and conducting further studies to establish long-term efficacy and broaden its application to a wider range of cancers.[1][4]
References
- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. Cascade targeting codelivery of ingenol-3-angelate and doxorubicin for enhancing cancer chemoimmunotherapy through synergistic effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skintherapyletter.com [skintherapyletter.com]
- 11. curetoday.com [curetoday.com]
- 12. jcadonline.com [jcadonline.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 20-Deoxyingenol 3-angelate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 20-Deoxyingenol 3-angelate, a compound often used in research and as a precursor to other molecules like ingenol (B1671944) mebutate. Adherence to these guidelines is critical due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, rinse the affected area immediately with plenty of water.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most laboratory chemicals, must be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
Step 1: Waste Identification and Segregation
-
Pure Compound and Contaminated Materials: All unused or unwanted this compound, as well as any materials significantly contaminated with it (e.g., absorbent paper, gloves, pipette tips), should be considered hazardous chemical waste.[3]
-
Segregation: This waste must be segregated from other laboratory waste streams to prevent incompatible chemical reactions.[4] For instance, keep it separate from acids, bases, and oxidizing agents.[4]
Step 2: Containerization
-
Primary Container: Collect solid this compound waste in its original container if possible, or in a new, clearly labeled, and compatible container.[3][5] The container must be in good condition, with no cracks or leaks, and have a secure, screw-on cap.[3][4] Do not use containers with corks or parafilm as a primary seal.[3]
-
Contaminated Lab Supplies: Place contaminated lab supplies, such as gloves and wipes, in a separate, clearly labeled, and sealed plastic bag.[3]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][6]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the properly labeled hazardous waste containers in a designated SAA.[4] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[3] The secondary container should be capable of holding at least 110% of the volume of the primary container.[3]
-
Storage Limits: Keep waste containers closed except when adding waste.[3] Be aware of institutional and regulatory time and quantity limits for storing hazardous waste in an SAA.[3]
Step 4: Disposal Request and Collection
-
Contact EH&S: Do not dispose of this compound in the regular trash or down the drain.[7] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.[6]
-
Provide Information: Be prepared to provide the EH&S department with details about the waste, including the chemical name and quantity.
Step 5: Empty Container Disposal
-
Triple Rinsing: To dispose of an empty container that once held this compound, it must be triple-rinsed.[6]
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and treated as hazardous waste.[6]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash.[6] Deface the original label to prevent confusion.
Summary of Key Safety and Disposal Data
While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related compounds like ingenol mebutate and general hazardous waste guidelines provide a strong basis for safe handling and disposal procedures.
| Parameter | Guideline / Information | Source |
| Chemical State | Solid (Powder) | [8] |
| Known Hazards | Potential for skin and severe eye irritation. Suspected of causing cancer (based on related compounds). | [2][9] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | [1] |
| Handling Area | Well-ventilated area or chemical fume hood. | [2] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. Light and air-sensitive. | [2] |
| Disposal Method | Treat as hazardous waste. Arrange for collection by EH&S. | [5][6] |
| Spill Cleanup | Sweep up solid material, avoiding dust formation, and place in a suitable container for disposal. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. This compound | PKC | TargetMol [targetmol.com]
- 9. Ingenol mebutate - Wikipedia [en.wikipedia.org]
Safeguarding Researchers: A Comprehensive Guide to Handling 20-Deoxyingenol 3-angelate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 20-Deoxyingenol 3-angelate, a diterpenoid compound, in a laboratory setting. Adherence to these protocols is critical to mitigate risks and ensure a secure research environment.
Operational Plan: Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contact with the compound occurs.[1] |
| Body Protection | Laboratory coat | A buttoned, long-sleeved lab coat is mandatory to protect against splashes. For operations with a higher risk of exposure, chemical-resistant coveralls should be considered. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols or dust. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Experimental Workflow and Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, labeled hazardous waste container. |
| Solutions | Collect in a labeled, sealed, and appropriate hazardous waste container. The container should be compatible with the solvent used. |
Note: All waste must be clearly labeled with the chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal.
While ingenol (B1671944) and its derivatives have shown potential in biomedical applications, including anti-cancer and anti-HIV activities, they can also exhibit cytotoxic properties.[4][5][6] Therefore, treating these compounds with the utmost care is imperative for researcher safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. Personal protective equipment | Goodpoint Chemicals [goodpointchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. media.adeo.com [media.adeo.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 75567-38-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
